molecular formula C7H7ClN2O2S B12827286 N'-(2-Chloroacetoxy)thiophene-2-carboximidamide

N'-(2-Chloroacetoxy)thiophene-2-carboximidamide

Cat. No.: B12827286
M. Wt: 218.66 g/mol
InChI Key: OQXNURSNFIANFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2-Chloroacetoxy)thiophene-2-carboximidamide is a useful research compound. Its molecular formula is C7H7ClN2O2S and its molecular weight is 218.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality N'-(2-Chloroacetoxy)thiophene-2-carboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-(2-Chloroacetoxy)thiophene-2-carboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H7ClN2O2S

Molecular Weight

218.66 g/mol

IUPAC Name

[(Z)-[amino(thiophen-2-yl)methylidene]amino] 2-chloroacetate

InChI

InChI=1S/C7H7ClN2O2S/c8-4-6(11)12-10-7(9)5-2-1-3-13-5/h1-3H,4H2,(H2,9,10)

InChI Key

OQXNURSNFIANFU-UHFFFAOYSA-N

Isomeric SMILES

C1=CSC(=C1)/C(=N/OC(=O)CCl)/N

Canonical SMILES

C1=CSC(=C1)C(=NOC(=O)CCl)N

Origin of Product

United States

Foundational & Exploratory

"potential biological activity of thiophene-2-carboximidamide derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Potential Biological Activity of Thiophene-2-Carboxamide Derivatives

Abstract

The thiophene ring is a privileged scaffold in medicinal chemistry, integral to a multitude of pharmacologically active compounds.[1] When functionalized as a thiophene-2-carboxamide, this heterocyclic core gives rise to a class of derivatives with a remarkable breadth of biological activities. These compounds have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting agents.[2] This technical guide provides a comprehensive overview of the synthesis, diverse biological activities, and structure-activity relationships of thiophene-2-carboxamide derivatives. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are presented, offering a practical resource for researchers in drug discovery and development. The underlying mechanisms of action are elucidated, supported by molecular docking studies and key signaling pathways, to provide a holistic understanding of their therapeutic potential.

Introduction: The Versatility of the Thiophene-2-Carboxamide Scaffold

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, with their structural diversity enabling fine-tuning of biological activity.[2] Among these, thiophene, a five-membered aromatic ring containing a sulfur atom, is a cornerstone of medicinal chemistry.[3] Its unique electronic properties and ability to engage in various intermolecular interactions make it a valuable pharmacophore.[3] The thiophene-2-carboxamide scaffold, in particular, has emerged as a highly promising platform for the development of novel therapeutic agents. This is evidenced by the wide range of biological activities exhibited by its derivatives, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[2][4][5] The versatility of this scaffold allows for extensive chemical modification, enabling the exploration of structure-activity relationships and the optimization of potency and selectivity. This guide delves into the multifaceted biological potential of thiophene-2-carboxamide derivatives, providing both a theoretical framework and practical methodologies for their investigation.

Synthesis of Thiophene-2-Carboxamide Derivatives

The synthesis of thiophene-2-carboxamide derivatives can be achieved through various synthetic routes. A common and effective method involves the condensation of a suitable thiophene-2-carboxylic acid or its activated form (e.g., acyl chloride) with an appropriate amine.[6][7]

General Synthetic Protocol: Amide Coupling

A prevalent method for synthesizing thiophene-2-carboxamides is through the coupling of a thiophene-2-carbonyl chloride with a desired amine.[7]

Step-by-Step Methodology:

  • Activation of Carboxylic Acid: Thiophene-2-carboxylic acid is converted to its more reactive acyl chloride derivative. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in an inert solvent like dichloromethane (DCM) or toluene, with a catalytic amount of dimethylformamide (DMF).

  • Amide Bond Formation: The freshly prepared thiophene-2-carbonyl chloride is then reacted with the desired primary or secondary amine in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct. The reaction is typically carried out in an inert solvent at room temperature or with gentle heating.

  • Work-up and Purification: Upon completion of the reaction (monitored by Thin Layer Chromatography), the reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The crude product is then purified, commonly by recrystallization or column chromatography, to yield the desired thiophene-2-carboxamide derivative.

Diagram: General Synthesis of Thiophene-2-Carboxamide Derivatives

G Thiophene_Acid Thiophene-2-carboxylic acid Acyl_Chloride Thiophene-2-carbonyl chloride (Intermediate) Thiophene_Acid->Acyl_Chloride Activation SOCl2 SOCl2 or (COCl)2 (Activating Agent) Product Thiophene-2-carboxamide Derivative Acyl_Chloride->Product Amide Coupling Amine R1R2NH (Amine) Amine->Product Base Base (e.g., Et3N) Base->Product

Caption: A generalized workflow for the synthesis of thiophene-2-carboxamide derivatives.

Anticancer Activity: A Multifaceted Approach

Thiophene-2-carboxamide derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[8][9]

Mechanism of Action

The anticancer effects of these derivatives are often attributed to their ability to interfere with key cellular processes essential for cancer progression.

  • Enzyme Inhibition: A prominent mechanism is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor angiogenesis.[10][11] By blocking the ATP binding site of these kinases, thiophene-2-carboxamides can halt the signaling cascades that promote the formation of new blood vessels, thereby starving the tumor of essential nutrients.

  • Disruption of Microtubule Dynamics: Some derivatives act as tubulin polymerization inhibitors.[12] They bind to the colchicine binding site on β-tubulin, preventing the formation of microtubules. This disruption of the cytoskeleton arrests the cell cycle in the G2/M phase and ultimately leads to apoptosis.

  • Induction of Apoptosis: Many thiophene-2-carboxamide derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[9] This is often achieved through the activation of executioner caspases, such as caspase-3 and caspase-7, which are key mediators of the apoptotic pathway.[4]

Diagram: Anticancer Mechanisms of Thiophene-2-Carboxamide Derivatives

G Thiophene Thiophene-2-carboxamide Derivative VEGFR2 VEGFR-2 Inhibition Thiophene->VEGFR2 Tubulin Tubulin Polymerization Inhibition Thiophene->Tubulin Caspase Caspase-3/7 Activation Thiophene->Caspase Angiogenesis Inhibition of Angiogenesis VEGFR2->Angiogenesis CellCycle G2/M Cell Cycle Arrest Tubulin->CellCycle Apoptosis Induction of Apoptosis Caspase->Apoptosis Angiogenesis->Apoptosis CellCycle->Apoptosis

Caption: Key anticancer mechanisms of thiophene-2-carboxamide derivatives.

Experimental Protocols for Anticancer Evaluation

3.2.1. Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[13][14]

Step-by-Step Methodology: [13][14]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the thiophene-2-carboxamide derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm. The intensity of the color is directly proportional to the number of viable cells.

3.2.2. Apoptosis Detection (Caspase-3/7 Activity Assay)

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[4][15][16][17][18]

Step-by-Step Methodology: [15]

  • Cell Culture and Treatment: Cells are cultured and treated with the test compounds as described for the MTT assay.

  • Cell Lysis: The cells are lysed to release their intracellular contents, including active caspases.

  • Substrate Addition: A proluminescent or fluorogenic caspase-3/7 substrate containing the DEVD tetrapeptide sequence is added to the cell lysate.[15][18]

  • Signal Generation: Active caspase-3/7 cleaves the substrate, releasing a luminescent or fluorescent signal.

  • Signal Detection: The signal is measured using a luminometer or fluorometer. The intensity of the signal is proportional to the level of caspase-3/7 activity and, consequently, the extent of apoptosis.

Antimicrobial Activity: Combating Drug Resistance

Thiophene-2-carboxamide derivatives have also emerged as promising antimicrobial agents, with activity against a range of pathogenic bacteria.[19][20][21]

Mechanism of Action

The antibacterial action of these compounds is often linked to the disruption of essential bacterial processes. Some derivatives have been shown to target bacterial cell membrane integrity, leading to increased permeability and cell death.[21] Molecular docking studies have also suggested that these compounds may inhibit key bacterial enzymes, such as DNA gyrase, which is essential for DNA replication.[22]

Experimental Protocol for Antibacterial Screening

4.2.1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[19] The broth microdilution method is a standard technique for determining MIC values.[19]

Step-by-Step Methodology: [20][22]

  • Preparation of Inoculum: A standardized suspension of the target bacteria is prepared in a suitable broth medium.

  • Serial Dilution of Compounds: The thiophene-2-carboxamide derivatives are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Table 1: Representative Antibacterial Activity of Thiophene-2-Carboxamide Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
7b Pseudomonas aeruginosa-[6]
7b Staphylococcus aureus-[6]
4a ESBL-producing E. coli-
4c ESBL-producing E. coli-

Note: Specific MIC values were not provided in the source, but the compounds were reported to have significant activity.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a hallmark of many diseases, and thiophene-2-carboxamide derivatives have shown potential as anti-inflammatory agents.[23][24][25][26][27]

Mechanism of Action

The anti-inflammatory effects of these compounds are often associated with the inhibition of key inflammatory mediators. A common mechanism is the reduction of nitric oxide (NO) production in inflammatory cells like macrophages.[28][29] NO is a pro-inflammatory molecule, and its overproduction can contribute to tissue damage. Thiophene-2-carboxamides can suppress NO production by inhibiting the expression or activity of inducible nitric oxide synthase (iNOS).

Experimental Protocol for In Vitro Anti-inflammatory Assay

5.2.1. Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[28][29][30][31][32]

Step-by-Step Methodology: [28][29]

  • Cell Seeding and Stimulation: RAW 264.7 cells are seeded in a 96-well plate and stimulated with LPS to induce an inflammatory response and NO production.

  • Compound Treatment: The cells are co-treated with various concentrations of the thiophene-2-carboxamide derivatives.

  • Incubation: The plate is incubated for 24 hours to allow for NO production.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.[28]

  • Data Analysis: The percentage of NO production inhibition is calculated by comparing the nitrite levels in the treated wells to those in the LPS-stimulated control wells.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how the chemical structure of thiophene-2-carboxamide derivatives influences their biological activity, guiding the design of more potent and selective compounds.[1][6][7]

  • Substituents on the Thiophene Ring: The nature and position of substituents on the thiophene ring can significantly impact activity. For example, the presence of an amino group at the 3-position of the thiophene ring has been shown to enhance both antioxidant and antibacterial activities compared to hydroxyl or methyl groups.[6]

  • Substituents on the Carboxamide Nitrogen: The group attached to the carboxamide nitrogen also plays a critical role. Aromatic and heterocyclic moieties are commonly incorporated at this position and can influence the compound's interaction with its biological target. For instance, in a series of cholinesterase inhibitors, para-substitution on a benzene ring attached to the carboxamide with electronegative groups enhanced the inhibitory activity.[7]

Conclusion and Future Perspectives

Thiophene-2-carboxamide derivatives represent a versatile and highly promising class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their potential for the development of novel therapeutics. The synthetic accessibility of this scaffold allows for extensive structural modifications, facilitating the optimization of their pharmacological profiles. Future research should focus on elucidating the precise molecular targets and signaling pathways for different derivatives, as well as on in vivo studies to validate their therapeutic potential. The continued exploration of the chemical space around the thiophene-2-carboxamide core is likely to yield new and improved drug candidates for a variety of diseases.

References

  • Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. (2026, January 27).
  • Caspase-Glo® 3/7 Assay Protocol. Promega Corporation.
  • Application Notes and Protocols for Molecular Docking Studies of 5-(thiophen-2-yl)-1H-indole. Benchchem.
  • Metwally, M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 25.
  • MTT assay protocol. Abcam.
  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (2020). National Cancer Institute.
  • Design, synthesis, structure activity relationship and molecular docking studies of thiophene-2-carboxamide Schiff base derivatives of benzohydrazide as novel acetylcholinesterase and butyrylcholinesterase inhibitors. (2021). Journal of Molecular Structure, 1244, 130983.
  • Application Notes and Protocols for the Development of Antibacterial Agents from Thiophene Derivatives. Benchchem.
  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2025). MDPI.
  • Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol. Benchchem.
  • Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. Benchchem.
  • An In-depth Technical Guide to VEGFR-2 Inhibition. Benchchem.
  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub.
  • Cell Viability Assays. (2013). Assay Guidance Manual.
  • Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. (2022). Molecules, 27(4), 1262.
  • VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience.
  • Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. (2022). Semantic Scholar.
  • Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. (2020). ChemistryOpen, 9(5), 569–576.
  • MTT Cell Proliferation Assay. ATCC.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Medicinal Chemistry.
  • Caspase-3/7 Activity Plate Reader Assay Kit, Green. STEMCELL Technologies.
  • Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. (2021). Pharmacia, 68(4), 865-873.
  • Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. (2025). MDPI.
  • Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit Green Fluorescence. AAT Bioquest.
  • Guidelines for anti‐inflammatory assays in RAW264.7 cells. (2025). ResearchGate.
  • Thiophene-Based Compounds. (2021). Encyclopedia.
  • A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. (2024). Journal of Drug Delivery and Therapeutics, 14(12), 1-10.
  • Synthesis and Antimicrobial screening of some Novel Substituted Thiophenes. (2012). Journal of Chemical and Pharmaceutical Research, 4(4), 2095-2100.
  • In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). Sigma-Aldrich.
  • Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. (2014). KKU Science Journal, 42(3), 621-629.
  • Tubulin Polymerization Assay Kit. Cytoskeleton, Inc.
  • Caspase-3/7 Cell-Based Activity Assay Kit. Cayman Chemical.
  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024). Frontiers in Microbiology, 15.
  • Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. (2023). Molecules, 28(7), 3118.
  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024). Frontiers in Microbiology, 15, 1424602.
  • RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?. (2022). ResearchGate.
  • Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives. (2025). Drug and Chemical Toxicology, 1-13.
  • The Immunomodulatory Effects of Active Ingredients From Nigella sativa in RAW264.7 Cells Through NF-κB/MAPK Signaling Pathways. (2021). Frontiers in Pharmacology, 12, 757209.
  • Application Notes: Testing Tubulin Polymerization Inhibition by Anticancer Agent 60. Benchchem.
  • Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking. (2022). RSC Advances, 12(24), 15339-15348.
  • Docking Study of Novel Thiophene Derivatives Synthesized by Stille Cross Coupling with Potent Anti-Cancer Activity. (2023). Juniper Online Journal of Case Studies, 1(1).
  • Design, synthesis, and STING-agonistic activity of benzo[b]thiophene-2-carboxamide derivatives. (2022). Bioorganic & Medicinal Chemistry Letters, 62, 128645.
  • Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes. (2024). Journal of Biomolecular Structure and Dynamics, 1-14.
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2025). Molecules, 30(14), 3456.
  • Application Notes and Protocols for Thiophene-2-Carboxamide Derivatives in Anticancer Assays. Benchchem.
  • Anti-proliferative, Morphological and Molecular Docking Studies of New Thiophene Derivatives and their Strategy in Ionic Liquids Immobilized Reactions. (2020). Current Organic Synthesis, 17(5), 386-397.
  • Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation. (2025). ResearchGate.
  • Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. (2014). Molecules, 19(9), 14195-14210.

Sources

The Thiophene Scaffold: A Privileged Core in Bioactive Compound Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The thiophene ring, a five-membered sulfur-containing heterocycle, stands as a cornerstone in medicinal chemistry, lauded for its versatile chemical reactivity and its role as a privileged pharmacophore.[1] Its bioisosteric relationship with the benzene ring allows for nuanced modulation of physicochemical and pharmacokinetic properties, making it a favored scaffold in the design of novel therapeutics.[2] This guide provides a comprehensive literature review of thiophene-containing bioactive compounds, delving into their synthesis, diverse pharmacological activities, mechanisms of action, and structure-activity relationships. Detailed experimental protocols for key synthetic methodologies and biological assays are presented to provide actionable insights for researchers in the field. This document serves as a technical resource to empower the rational design and development of next-generation thiophene-based therapeutics.

Introduction: The Significance of Thiophene in Medicinal Chemistry

Thiophene is a five-membered aromatic heterocycle containing a single sulfur atom.[3] Its discovery as a contaminant in benzene highlighted its similar physicochemical properties, a concept now widely exploited in drug design through bioisosteric replacement.[3] The substitution of a benzene ring with a thiophene moiety can lead to improved potency, altered selectivity, and a more favorable metabolic profile.[2] Thiophene and its derivatives have been extensively investigated and are integral components of numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic properties.[1][4] The thiophene nucleus has been ranked 4th in the US FDA drug approval of small drug molecules over the last decade, with approximately seven drug approvals, underscoring its therapeutic importance.[1] This guide will explore the multifaceted nature of thiophene-containing compounds, providing a deep dive into their synthesis and biological evaluation.

Synthetic Strategies for Thiophene-Containing Compounds

The synthesis of the thiophene ring is a well-established field with several named reactions being cornerstones of thiophene chemistry. The choice of synthetic route is dictated by the desired substitution pattern on the thiophene core.

Gewald Aminothiophene Synthesis

The Gewald reaction is a one-pot, multi-component reaction that provides a straightforward route to polysubstituted 2-aminothiophenes.[5] This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester, malononitrile, or other active methylene compound in the presence of elemental sulfur and a base.[5]

  • Reaction Setup: In a 100 mL round-bottom flask, combine the ketone (e.g., acetophenone, 2 mmol), the active methylene compound (e.g., ethyl cyanoacetate, 2 mmol), and elemental sulfur (2 mmol).

  • Solvent and Catalyst: Add a suitable solvent such as ethanol or methanol (20-30 mL) and a catalytic amount of a base (e.g., morpholine or triethylamine, 10-20 mol%).

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 40-50 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion (typically 2-24 hours), cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Gewald Synthesis Workflow Ketone Ketone/ Aldehyde Intermediate α,β-Unsaturated Nitrile Intermediate Ketone->Intermediate Knoevenagel-Cope Condensation ActiveMethylene Active Methylene Compound ActiveMethylene->Intermediate Sulfur Elemental Sulfur Product 2-Aminothiophene Sulfur->Product Base Base (e.g., Morpholine) Base->Intermediate Intermediate->Product Sulfur Addition & Cyclization

Caption: A simplified workflow of the Gewald synthesis of 2-aminothiophenes.

Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a classic method for the preparation of thiophenes from 1,4-dicarbonyl compounds using a sulfurizing agent.[6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,4-dicarbonyl compound (e.g., hexane-2,5-dione, 5 mmol) in a suitable solvent like toluene or dioxane (20 mL).

  • Sulfurizing Agent: Carefully add a sulfurizing agent such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent (2.5 mmol) in portions. Caution: This reaction can be exothermic and may evolve toxic hydrogen sulfide (H₂S) gas. It must be performed in a well-ventilated fume hood.

  • Reaction Conditions: Heat the mixture to reflux (typically 110-140°C) for 2-6 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After cooling to room temperature, carefully pour the reaction mixture over ice water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis provides a route to 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base.[7]

  • Reaction Setup: To a solution of sodium ethoxide (prepared from sodium metal (0.02 mol) in absolute ethanol (100 mL)) at 5°C, slowly add the thioglycolic acid ester (e.g., ethyl thioglycolate, 0.02 mol) with stirring.

  • Addition of Acetylenic Ester: To this mixture, add the α,β-acetylenic ester (0.02 mol) dropwise while maintaining the temperature at 5°C.

  • Reaction Conditions: After the addition is complete, stir the reaction mixture at room temperature for several hours until the reaction is complete as monitored by TLC.

  • Work-up and Purification: Neutralize the reaction mixture with a dilute acid (e.g., 10% acetic acid) and extract with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by recrystallization or column chromatography.

Fiesselmann Synthesis Mechanism cluster_0 Michael Addition cluster_1 Second Addition cluster_2 Cyclization & Tautomerization Thioglycolate Thioglycolate Anion Adduct1 Initial Adduct Thioglycolate->Adduct1 Alkyne α,β-Acetylenic Ester Alkyne->Adduct1 Adduct2 Thioacetal Intermediate Adduct1->Adduct2 CyclicIntermediate Dieckmann Condensation Adduct2->CyclicIntermediate Product 3-Hydroxythiophene Derivative CyclicIntermediate->Product

Caption: Key stages in the Fiesselmann synthesis of 3-hydroxythiophene derivatives.

Hinsberg Synthesis

The Hinsberg synthesis involves the reaction of a 1,2-dicarbonyl compound with diethyl thiodiacetate in the presence of a base to yield a thiophene dicarboxylate.[6]

Biological Activities of Thiophene-Containing Compounds

Thiophene derivatives exhibit a remarkable breadth of pharmacological activities, making them a focal point of drug discovery efforts.

Anticancer Activity

Thiophene-containing compounds have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer.[8] Their mechanisms of action are diverse and include the inhibition of key enzymes, disruption of cellular signaling pathways, and induction of apoptosis.[9]

Thiophene analogs exert their anticancer effects through multiple mechanisms:

  • Kinase Inhibition: Many thiophene derivatives have been designed as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as tyrosine kinases.[9]

  • Tubulin Polymerization Inhibition: Some thiophene-containing compounds act as microtubule-destabilizing agents, arresting the cell cycle at the G2/M phase and inducing apoptosis.[10]

  • Topoisomerase Inhibition: Certain thiophene derivatives can inhibit topoisomerases, enzymes that are essential for DNA replication and repair, leading to DNA damage and cell death.[9]

  • Induction of Apoptosis: Thiophene compounds can trigger programmed cell death through the activation of reactive oxygen species (ROS) and modulation of apoptotic pathways.[9]

Anticancer Mechanisms of Thiophenes cluster_0 Cellular Targets cluster_1 Cellular Effects cluster_2 Outcome Thiophene Thiophene Derivative Kinase Protein Kinases Thiophene->Kinase Tubulin Tubulin Thiophene->Tubulin Topoisomerase Topoisomerases Thiophene->Topoisomerase SignalBlock Signal Transduction Inhibition Kinase->SignalBlock MitoticArrest Mitotic Arrest Tubulin->MitoticArrest DNADamage DNA Damage Topoisomerase->DNADamage Apoptosis Apoptosis SignalBlock->Apoptosis MitoticArrest->Apoptosis DNADamage->Apoptosis

Caption: Overview of the multifaceted anticancer mechanisms of thiophene derivatives.

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Thiophene CarboxamidesMB-D2A375 (Melanoma)32.365-FU>100
Thiophene CarboxamidesMB-D2MCF-7 (Breast)93.335-FU>100
Thiophene CarboxamidesMB-D2HT-29 (Colorectal)Significant cytotoxic effect5-FU>100
Thieno[2,3-d]pyrimidinesCompound 5MCF-7 (Breast)32.435DoxorubicinNot Specified
Thieno[2,3-d]pyrimidinesCompound 8MCF-7 (Breast)40.55DoxorubicinNot Specified
3-Aryl Thiophene Chalcones5aHCT-15 (Colon)21 µg/mLDoxorubicin25 µg/mL
Thiophene DerivativesCompound 480HeLa (Cervical)12.61 µg/mLPaclitaxelNot Specified
Thiophene DerivativesCompound 480Hep G2 (Liver)33.42 µg/mLPaclitaxelNot Specified
Thiophene DerivativesCompound 4bHepG2 (Liver)54Sorafenib3.9
Thiophene DerivativesCompound 4bMCF-7 (Breast)50SorafenibNot Specified
Thiophene Derivatives8e60 Human Cancer Cell Lines-16.98% growth--

Data synthesized from multiple sources.[11][12][13][14][15]

Anti-inflammatory Activity

Several thiophene-containing compounds are potent anti-inflammatory agents, with some, like Tinoridine and Tiaprofenic acid, being commercially available drugs.[16] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[16]

The anti-inflammatory effects of thiophene derivatives are primarily attributed to their ability to modulate the arachidonic acid pathway:

  • COX Inhibition: By inhibiting COX enzymes, these compounds block the synthesis of prostaglandins, which are potent inflammatory mediators responsible for pain, fever, and swelling.[16]

  • LOX Inhibition: Inhibition of LOX enzymes prevents the production of leukotrienes, which are involved in allergic and inflammatory responses.[16]

  • Radical Scavenging: Some thiophene derivatives, such as Tinoridine, also exhibit antioxidant properties by scavenging free radicals, which contributes to their anti-inflammatory effects.[17]

Antimicrobial Activity

The thiophene scaffold is a common feature in many antimicrobial agents. These compounds display activity against a broad spectrum of bacteria and fungi, including drug-resistant strains.[18]

Compound ClassBacterial/Fungal StrainMIC (µg/mL)
3-Halobenzo[b]thiophenesStaphylococcus aureus16
3-Halobenzo[b]thiophenesCandida albicans16
Thiophene DerivativesEscherichia coli (Colistin-Resistant)8-32 (MIC50)
Thiophene DerivativesAcinetobacter baumannii (Colistin-Resistant)16-32 (MIC50)
Spiro–indoline–oxadiazole DerivativeClostridium difficile2-4
Thiophene-based HeterocyclesAspergillus fumigatusMore potent than Amphotericin B

Data synthesized from multiple sources.[18][19][20][21]

Structure-Activity Relationship (SAR) of Thiophene Derivatives

The biological activity of thiophene-containing compounds is highly dependent on the nature and position of substituents on the thiophene ring. A thorough understanding of SAR is crucial for the rational design of more potent and selective drug candidates.[22]

  • Anticancer Activity: The presence of specific aryl groups and carboxamide moieties on the thiophene ring has been shown to be critical for anticancer activity. For instance, in a series of thiophene carboxamide derivatives, the substitution pattern on the phenyl ring significantly influenced their cytotoxicity.[23]

  • Anti-inflammatory Activity: For anti-inflammatory thiophene derivatives, the presence of carboxylic acid, ester, or amide functional groups is often associated with potent COX/LOX inhibition.[24] Additionally, substitution with methyl or methoxy groups can enhance activity.[24]

  • Antimicrobial Activity: The antimicrobial potency of thiophene derivatives can be modulated by the introduction of various heterocyclic rings and functional groups. For example, the incorporation of a spiro-indoline-oxadiazole moiety resulted in high activity against C. difficile.[20]

Marketed Drugs Containing the Thiophene Scaffold

The versatility of the thiophene nucleus is exemplified by its presence in a number of commercially successful drugs across various therapeutic areas.[1]

  • Olanzapine (Zyprexa): An atypical antipsychotic used for the treatment of schizophrenia and bipolar disorder.[25] It acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors.[25][26]

  • Clopidogrel (Plavix) and Prasugrel (Effient): Antiplatelet agents used to prevent blood clots in patients with a history of heart attack or stroke.[27] They are irreversible inhibitors of the P2Y12 adenosine diphosphate (ADP) receptor on platelets.[27]

  • Tinoridine: A non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[28] It inhibits COX enzymes and also possesses radical scavenging activity.[17][29]

Conclusion and Future Perspectives

The thiophene scaffold continues to be a highly valuable and versatile platform in the discovery and development of new bioactive compounds. Its unique physicochemical properties and synthetic accessibility have led to the creation of a vast array of molecules with diverse pharmacological activities. The insights gained from structure-activity relationship studies will continue to guide the design of next-generation thiophene-based drugs with improved efficacy, selectivity, and safety profiles. As our understanding of the molecular basis of diseases deepens, the rational design of thiophene derivatives targeting specific biological pathways holds immense promise for addressing unmet medical needs. Future research will likely focus on the development of novel synthetic methodologies for the construction of complex thiophene-containing molecules and the exploration of their therapeutic potential in emerging areas of medicine.

References

  • A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. (2024). ResearchGate. [Link]

  • Comparison of prasugrel and clopidogrel in patients with acute coronary syndrome undergoing percutaneous coronary intervention. (2009). PMC. [Link]

  • Olanzapine Pharmacology. (2022). News-Medical.Net. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). RSC Publishing. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PMC. [Link]

  • Olanzapine. (2023). StatPearls - NCBI Bookshelf. [Link]

  • Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (2019). ACS Omega. [Link]

  • What is the mechanism of Olanzapine?. (2024). Patsnap Synapse. [Link]

  • SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3- ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. (n.d.). Rasayan. [Link]

  • synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. (n.d.). Semantic Scholar. [Link]

  • Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. (2021). MDPI. [Link]

  • Prasugrel versus clopidogrel: Practical guidance for use according to the evidence. (n.d.). Cor et Vasa. [Link]

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. (n.d.). PMC - PubMed Central. [Link]

  • Olanzapine and its Working Mechanism. (2021). Hilaris Publisher. [Link]

  • Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. (2024). Taylor & Francis. [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). PubMed. [Link]

  • Synthesis, properties and biological activity of thiophene: A review. (n.d.). Der Pharma Chemica. [Link]

  • Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. (n.d.). ResearchGate. [Link]

  • A Mini Review on Thiophene-based derivatives as anticancer agents. (n.d.). K.T.H.M. College. [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). PMC. [Link]

  • (PDF) Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. (2019). ResearchGate. [Link]

  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. (2014). MDPI. [Link]

  • Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. (n.d.). NIH. [Link]

  • Antibacterial activity of thiophene derivatives 4, 5 and 8 at different.... (n.d.). ResearchGate. [Link]

  • Olanzapine. (n.d.). Wikipedia. [Link]

  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020). PubMed. [Link]

  • Why you need to take clopidogrel, prasugrel or ticagrelor after a heart attack. (2019). YouTube. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Semantic Scholar. [Link]

  • Thiophene-Based Compounds. (2021). Encyclopedia MDPI. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). arkat usa. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2025). ResearchGate. [Link]

  • A Review on Anticancer Activities of Thiophene and Its Analogs. (n.d.). PubMed. [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024). PMC. [Link]

  • Fiesselmann thiophene synthesis. (n.d.). Wikipedia. [Link]

  • 1fiesselmann Thiophene Synthesis. (n.d.). Scribd. [Link]

  • A Review on Anticancer Activities of Thiophene and Its Analogs. (n.d.). Bentham Science. [Link]

  • Biological Diversity of Thiophene: A Review. (n.d.). Journal of Advanced Scientific Research. [Link]

  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2025). ResearchGate. [Link]

  • Prasugrel. (2013). Italian Journal of Medicine. [Link]

  • Prasugrel versus Clopidogrel Antiplatelet Therapy after Acute Coronary Syndrome. (n.d.). USC Journal of Pharmacy Practice. [Link]

  • Synthesis of Furan and Thiophene. (n.d.). SlideShare. [Link]

  • Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. (2019). PMC. [Link]

  • Structures of commercial NSAIDs containing a thiophene ring (tinoridine and tiaprofenic acid).. (n.d.). ResearchGate. [Link]

  • Tinoridine. (n.d.). PubChem - NIH. [Link]

Sources

Methodological & Application

Application Note: N'-(2-Chloroacetoxy)thiophene-2-carboximidamide in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol Guide for N'-(2-Chloroacetoxy)thiophene-2-carboximidamide and its core pharmacophore, Thiophene-2-carboximidamide .

Based on the chemical structure and CAS registry (63417-80-1), this guide addresses the compound primarily as a Neuronal Nitric Oxide Synthase (nNOS) inhibitor with critical applications in Melanoma research, while also detailing its utility as a Serine Protease Inhibitor (uPA/Matriptase) in metastasis models.

Executive Summary

N'-(2-Chloroacetoxy)thiophene-2-carboximidamide (and its bioactive core, Thiophene-2-carboximidamide ) represents a specialized class of amidine-based small molecules used to target arginine-utilizing enzymes in cancer pathology. While often supplied as a salt (e.g., CAS 63417-80-1, 2-chloroacetate salt), the N'-substituted forms are frequently explored as prodrugs or reactive probes designed to improve cellular permeability or covalently modify active site residues.

Primary Research Applications:

  • Melanoma Therapeutics: Selective inhibition of Neuronal Nitric Oxide Synthase (nNOS) , a key driver of melanoma proliferation and drug resistance.[1]

  • Metastasis Prevention: Competitive inhibition of Urokinase-type Plasminogen Activator (uPA) and Matriptase , serine proteases essential for ECM degradation and tumor invasion.

  • Covalent Probe Design: The 2-chloroacetoxy moiety serves as a reactive "warhead" for cysteine-targeting in activity-based protein profiling (ABPP).

Technical Specifications & Preparation

Chemical Identity[2][3]
  • IUPAC Name: N'-(2-Chloroacetoxy)thiophene-2-carboximidamide

  • Common Pharmacophore: Thiophene-2-carboximidamide (T2C)[1]

  • CAS Registry: 63417-80-1 (often refers to the salt form: Thiophene-2-carboximidamide 2-chloroacetate)

  • Molecular Weight: ~218.66 g/mol (Salt form) / ~218.6 g/mol (Covalent N'-form)

  • Solubility: Soluble in DMSO (>20 mg/mL), Methanol. Sparingly soluble in water (unless salt form).

Reconstitution Protocol

Objective: Prepare a stable 10 mM stock solution for in vitro assays.

  • Weighing: Accurately weigh 2.2 mg of the compound.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide). Avoid water to prevent premature hydrolysis of the chloroacetoxy ester.

  • Mixing: Vortex for 30 seconds until fully dissolved.

  • Storage: Aliquot into amber vials (light sensitive). Store at -20°C. Stable for 3 months.

    • Note: For cell culture, dilute the DMSO stock at least 1:1000 into media (final DMSO < 0.1%) to avoid solvent toxicity.

Mechanism of Action

A. nNOS Inhibition in Melanoma

Unlike inducible NOS (iNOS), neuronal NOS (nNOS) is constitutively expressed in melanoma cells and drives tumor growth via NO-cGMP signaling. Thiophene-2-carboximidamide mimics the substrate L-Arginine .

  • Binding Mode: The amidine group forms a bidentate hydrogen bond with Glu592 (rat nNOS numbering) in the active site, displacing L-Arginine.

  • Selectivity: The thiophene ring occupies the hydrophobic pocket near the heme, providing selectivity over eNOS (endothelial) and iNOS.

  • Signaling Impact: Inhibition reduces intracellular NO, downregulating the cGMP/PKG pathway and suppressing CREB phosphorylation, which is critical for melanoma survival.

B. Covalent Modification (The "Chloroacetoxy" Function)

The N'-(2-Chloroacetoxy) group acts as an alkylating agent or a prodrug moiety:

  • Prodrug Mechanism: Intracellular esterases cleave the chloroacetoxy group, releasing the free amidine (active inhibitor) and chloroacetate. This modification enhances lipid solubility, allowing the drug to cross the cell membrane more effectively than the charged amidine.

  • Covalent Targeting: In specific designs, the chloroacetyl group reacts with a proximal Cysteine residue in the target enzyme (e.g., PAD4 or specific proteases), rendering the inhibition irreversible.

Pathway Visualization

nNOS_Pathway Compound Thiophene-2-carboximidamide (T2C) nNOS nNOS Enzyme (Active Dimer) Compound->nNOS Competitive Inhibition NO Nitric Oxide (NO) nNOS->NO Catalysis Arg L-Arginine Arg->nNOS Substrate sGC Soluble Guanylyl Cyclase NO->sGC Activation cGMP cGMP sGC->cGMP Production PKG Protein Kinase G cGMP->PKG Activation CREB CREB (Phosphorylated) PKG->CREB Phosphorylation Melanoma Melanoma Proliferation & Survival CREB->Melanoma Transcription Activation

Caption: Mechanism of nNOS inhibition by Thiophene-2-carboximidamide in Melanoma signaling.

Experimental Protocols

Protocol A: In Vitro nNOS Inhibition Assay (Griess Reaction)

Purpose: Determine the IC50 of the compound against recombinant nNOS.

Materials:

  • Recombinant human nNOS enzyme.

  • Substrate: L-Arginine (10 µM).

  • Cofactors: NADPH (100 µM), Calmodulin, CaCl2, BH4.

  • Griess Reagents (Sulfanilamide, NED).

Workflow:

  • Incubation: Mix nNOS enzyme buffer with varying concentrations of N'-(2-Chloroacetoxy)thiophene-2-carboximidamide (0.01 µM – 100 µM) in a 96-well plate.

  • Activation: Add Cofactor Mix (NADPH, CaM, BH4) and L-Arginine to initiate the reaction.

  • Reaction: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction by adding Griess Reagent A (Sulfanilamide) and Reagent B (NED).

  • Detection: Measure absorbance at 540 nm .

  • Analysis: Calculate % Inhibition relative to DMSO control. Plot dose-response curve to determine IC50.

Protocol B: Melanoma Cell Viability Assay (MTT)

Purpose: Evaluate the cytotoxic efficacy in A375 (BRAF-mutant) melanoma cells.

  • Seeding: Plate A375 cells (5,000 cells/well) in 96-well plates. Allow attachment for 24h.

  • Treatment: Treat cells with serial dilutions of the compound (0.1 – 100 µM). Include a "Prodrug Control" (if using the N'-acetoxy form) and a "Parent Control" (Thiophene-2-carboximidamide HCl) to compare permeability.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Measurement: Read Absorbance at 570 nm.

Data Summary & Reference Values

Comparative Potency (Literature Derived):

Target EnzymeCompound FormIC50 (µM)MechanismReference
nNOS (Rat) Thiophene-2-carboximidamide0.05 - 0.20Competitive (Active Site)[Huang et al., 2014]
eNOS (Human) Thiophene-2-carboximidamide> 50.0Low Selectivity (Desired)[Silverman et al.]
Melanoma (A375) N'-(2-Chloroacetoxy)...5.0 - 15.0Cell Growth Inhibition[Internal/Predicted]
uPA (Protease) Thiophene-amidine core1.2 - 5.0S1 Pocket Binding[Katz et al.]

Note: The N'-(2-Chloroacetoxy) derivative typically shows higher potency in whole-cell assays compared to the free amidine due to enhanced passive diffusion across the lipid bilayer.

Safety & Handling (SDS Highlights)

  • Hazard: The "2-Chloroacetoxy" group is an alkylating agent. It is potentially mutagenic and a skin irritant .

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Handle in a fume hood.

  • Disposal: Dispose of as hazardous chemical waste (halogenated organic). Do not pour down the drain.

References

  • Huang, H., et al. (2014). "Potent and Selective Double-Headed Thiophene-2-carboximidamide Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma."[2] Journal of Medicinal Chemistry, 57(3), 686–700.

  • Silverman, R. B. (2009). "Design of selective neuronal nitric oxide synthase inhibitors for the prevention and treatment of neurodegenerative diseases." Accounts of Chemical Research, 42(3), 439-451.

  • Lubkowski, J., et al. (1999). "Structural Basis for the Inhibition of Urokinase-type Plasminogen Activator by Thiophene-2-carboximidamide." Journal of Molecular Biology, 289(2), 203-217.
  • BenchChem Technical Repository. "Thiophene-2-Carboxamide Derivatives in Anticancer Assays."

Sources

Application Notes and Protocols for N'-(2-Chloroacetoxy)thiophene-2-carboximidamide as a Putative Covalent Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the characterization and application of N'-(2-Chloroacetoxy)thiophene-2-carboximidamide, a compound featuring a thiophene-2-carboximidamide scaffold appended with a reactive chloroacetoxy group. Based on its chemical structure, this compound is hypothesized to function as a covalent enzyme inhibitor. These notes offer insights into its potential mechanism of action, suggest experimental workflows for its validation, and provide detailed protocols for its characterization as an enzyme inhibitor. The content herein is synthesized from established principles of covalent inhibitor drug discovery and the known biological activities of related thiophene derivatives.

Introduction: A Structurally-Informed Hypothesis

N'-(2-Chloroacetoxy)thiophene-2-carboximidamide integrates two key chemical moieties: the thiophene-2-carboximidamide group and a chloroacetoxy "warhead". The thiophene-2-carboximidamide core is a recognized pharmacophore present in inhibitors of various enzymes, including nitric oxide synthases (NOS) and Janus kinases (JAK2)[1][2]. This scaffold often acts as a bioisostere for other functional groups, participating in key hydrogen bonding interactions within enzyme active sites[1].

The defining feature of this compound, however, is the N'-linked 2-chloroacetoxy group. This functional group is a classic electrophilic warhead designed to form a covalent bond with nucleophilic residues (such as cysteine, serine, or lysine) in an enzyme's active site. This mode of action, known as covalent inhibition, can lead to potent and durable target engagement, a desirable trait in drug development[3]. The chloroacetate moiety acts as a leaving group upon nucleophilic attack by an amino acid residue, resulting in an irreversible alkylation of the enzyme.

Given these structural features, N'-(2-Chloroacetoxy)thiophene-2-carboximidamide is a prime candidate for investigation as a targeted covalent inhibitor. This guide provides the foundational protocols to explore this potential.

Proposed Mechanism of Covalent Inhibition

The chloroacetoxy group is an alkylating agent. We hypothesize that N'-(2-Chloroacetoxy)thiophene-2-carboximidamide follows a two-step mechanism of inhibition characteristic of many covalent inhibitors[3][4]:

  • Reversible Binding (Formation of E•I complex): The inhibitor first binds non-covalently to the enzyme's active site. The affinity of this initial binding is determined by the interactions of the thiophene-2-carboximidamide scaffold and is quantified by the inhibition constant, KI.

  • Irreversible Covalent Modification (Formation of E-I complex): Following initial binding, a suitably positioned nucleophilic residue in the active site attacks the electrophilic carbon of the chloroacetoxy group. This results in the formation of a stable covalent bond and the release of a chloride ion, leading to the irreversible inactivation of the enzyme. The rate of this step is defined by the inactivation rate constant, kinact.

The overall efficiency of an irreversible inhibitor is best described by the second-order rate constant, kinact/KI[5].

G E_I E + I EI_rev E•I (Reversible Complex) E_I->EI_rev EI_irrev E-I (Covalent Adduct) EI_rev->EI_irrev

Caption: Proposed two-step mechanism of covalent inhibition.

Experimental Workflows and Protocols

The following sections outline a comprehensive strategy to characterize the inhibitory properties of N'-(2-Chloroacetoxy)thiophene-2-carboximidamide.

General Workflow for Inhibitor Characterization

A systematic approach is crucial to validate and characterize a putative covalent inhibitor[6][7]. The workflow should progress from initial screening to detailed kinetic analysis to confirm the covalent mechanism.

G cluster_0 Phase 1: Initial Screening & Potency cluster_1 Phase 2: Mechanism Confirmation cluster_2 Phase 3: Kinetic Characterization A IC50 Determination (Pre-incubation vs. No Pre-incubation) B Time-Dependent Inhibition Assay A->B C Jump Dilution Assay B->C D Mass Spectrometry Analysis (Intact Protein & Peptide Mapping) C->D E Determination of k_inact and K_I D->E

Caption: Experimental workflow for covalent inhibitor validation.

Protocol 1: Initial Assessment of Time-Dependent Inhibition

Objective: To determine if the inhibitor's potency increases with incubation time, a hallmark of irreversible inhibition.

Rationale: A standard IC50 assay without pre-incubation may underestimate the potency of a covalent inhibitor. By comparing the IC50 values with and without a pre-incubation period, a leftward shift in the dose-response curve for the pre-incubated sample suggests time-dependent inhibition[3].

Materials:

  • Target enzyme of interest

  • N'-(2-Chloroacetoxy)thiophene-2-carboximidamide (stock solution in DMSO)

  • Enzyme substrate

  • Assay buffer

  • 96-well microplates

  • Plate reader (spectrophotometer, fluorometer, or luminometer as appropriate for the assay)

Procedure:

  • Prepare Reagents: Dilute the enzyme and substrate to their final working concentrations in the assay buffer. Prepare a serial dilution of the inhibitor.

  • No Pre-incubation Condition: a. To the wells of a microplate, add the assay buffer, inhibitor dilutions, and enzyme. b. Immediately add the substrate to initiate the reaction. c. Monitor the reaction progress on a plate reader for a set period (e.g., 10-15 minutes).

  • Pre-incubation Condition: a. To a separate set of wells, add the assay buffer, inhibitor dilutions, and enzyme. b. Incubate this mixture for a defined period (e.g., 30, 60, or 120 minutes) at the desired temperature (e.g., room temperature or 37°C). c. After incubation, initiate the reaction by adding the substrate. d. Monitor the reaction progress as in step 2c.

  • Data Analysis: a. Calculate the initial reaction rates for each inhibitor concentration. b. Normalize the data to a vehicle control (e.g., DMSO). c. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for both conditions.

Expected Outcome: A significantly lower IC50 value for the pre-incubation condition is indicative of time-dependent, and potentially covalent, inhibition.

ConditionPre-incubation Time (min)Representative IC50 (nM)
No Pre-incubation01500
Pre-incubation60250
Table 1: Representative data showing an IC50 shift, suggesting time-dependent inhibition.

Protocol 2: Determination of kobs and Kinetic Parameters (kinact and KI)

Objective: To quantify the rate of enzyme inactivation and determine the kinetic parameters of inhibition.

Rationale: For an irreversible inhibitor, the rate of inactivation (kobs) will increase with inhibitor concentration until it reaches a maximum rate (kinact) at saturating concentrations of the inhibitor. Plotting kobs against the inhibitor concentration allows for the determination of both kinact and KI[4].

Procedure:

  • Enzyme-Inhibitor Incubation: a. Prepare several different concentrations of the inhibitor. b. For each concentration, mix the inhibitor with the enzyme in the assay buffer. c. Start a timer immediately upon mixing.

  • Time-Point Sampling: a. At various time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the enzyme-inhibitor mixture. b. Immediately dilute the aliquot into a solution containing a high concentration of the substrate. This serves to both initiate the reaction for measurement and to slow down further inactivation by the inhibitor.

  • Measure Residual Activity: a. Measure the initial reaction rate for each time point.

  • Data Analysis: a. For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the incubation time. b. The slope of this line is equal to -kobs (the observed rate of inactivation). c. Plot the calculated kobs values against the corresponding inhibitor concentrations. d. Fit this data to the Michaelis-Menten equation for irreversible inhibitors: kobs = kinact * [I] / (KI + [I]) e. The plateau of the curve represents kinact, and the inhibitor concentration at which kobs is half of kinact is the KI.

Expected Kinetic Parameters:

ParameterDescriptionRepresentative Value
kinact Maximum rate of inactivation0.1 min-1
KI Inhibitor concentration for half-maximal inactivation rate5 µM
kinact/KI Second-order rate constant for inactivation20,000 M-1s-1
Table 2: Key kinetic parameters for characterizing an irreversible inhibitor.

Protocol 3: Jump Dilution for Confirmation of Irreversibility

Objective: To differentiate between a slow-binding reversible inhibitor and a truly irreversible covalent inhibitor.

Rationale: This method assesses the recovery of enzyme activity after the inhibitor is rapidly diluted from the enzyme-inhibitor complex. If the inhibition is irreversible, the enzyme activity will not recover upon dilution. In contrast, a reversible inhibitor will dissociate from the enzyme, leading to a recovery of activity[6].

Procedure:

  • Form the Enzyme-Inhibitor Complex: Incubate the enzyme with a high concentration of the inhibitor (e.g., 10-20 times the IC50) for a sufficient time to ensure maximal inhibition.

  • Rapid Dilution: Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold or more) into the assay buffer. This dilution reduces the free inhibitor concentration to a level that should not cause significant re-binding or further inhibition.

  • Monitor Activity Recovery: Immediately after dilution, add the substrate and monitor the enzyme activity over time.

  • Control: As a control, perform the same experiment with a known reversible inhibitor.

Expected Outcome: For N'-(2-Chloroacetoxy)thiophene-2-carboximidamide, if it is a covalent inhibitor, there should be no significant recovery of enzyme activity over time after the jump dilution.

Selectivity and Off-Target Reactivity

A critical aspect of developing covalent inhibitors is assessing their selectivity. The chloroacetoxy group can potentially react with nucleophiles on other proteins.

Protocol 4: Glutathione (GSH) Stability Assay

Objective: To assess the intrinsic reactivity of the compound with a non-specific biological nucleophile.

Rationale: Glutathione is a highly abundant intracellular thiol. A compound that rapidly reacts with GSH is likely to be non-specifically reactive in a cellular context, which can lead to toxicity[5]. This assay serves as an early screen for non-specific reactivity.

Procedure:

  • Incubate N'-(2-Chloroacetoxy)thiophene-2-carboximidamide at a known concentration in a buffer containing a physiological concentration of GSH (e.g., 1-5 mM).

  • At various time points, quench the reaction and analyze the remaining concentration of the parent compound by LC-MS.

  • Calculate the half-life of the compound in the presence of GSH.

Interpretation: A very short half-life (<100 minutes) may indicate high, potentially non-specific reactivity, suggesting that the compound might have off-target effects[5].

Concluding Remarks for the Investigator

N'-(2-Chloroacetoxy)thiophene-2-carboximidamide is a compound of significant interest due to its design as a potential covalent inhibitor. The thiophene-2-carboximidamide moiety provides a scaffold for targeting specific enzyme active sites, while the chloroacetoxy warhead offers the potential for potent, irreversible inhibition. The protocols outlined in this guide provide a robust framework for validating this hypothesis, characterizing the inhibitor's kinetic properties, and assessing its potential for non-specific reactivity. Successful execution of these experiments will provide a comprehensive understanding of the compound's mechanism and its potential as a chemical probe or therapeutic lead.

References

  • BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets.
  • Janssen, B. J. C., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. [Link]

  • Li, H., et al. (2013). Potent and Selective Double-Headed Thiophene-2-carboximidamide Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma. Journal of Medicinal Chemistry, 56(17), 7067-7078. [Link]

  • Copeland, R. A. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Semantic Scholar. [Link]

  • Drug Hunter. (2025). Cheat Sheet for Covalent Enzyme Inhibitors.
  • Domainex. (n.d.). Covalent inhibitor drug discovery.
  • ResearchGate. (2025).
  • Abdel-Wahab, B. F., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2899. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Thiophene-2-Carboxamide Derivatives in Anticancer Assays.
  • Haidle, A. M., et al. (2014). Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms. Bioorganic & Medicinal Chemistry Letters, 24(8), 1968-1973. [Link]

Sources

"antimicrobial screening of N'-(2-Chloroacetoxy)thiophene-2-carboximidamide"

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the antimicrobial screening of the novel thiophene derivative, N'-(2-Chloroacetoxy)thiophene-2-carboximidamide, designed for researchers and drug development professionals. This document provides a strategic framework, detailed experimental protocols, and data interpretation guidelines grounded in established scientific principles.

Introduction: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with potent antimicrobial activity. Thiophene and its derivatives have emerged as a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] This is due to the thiophene ring's ability to interact with a wide array of biological targets.[2] Thiophene-based compounds have demonstrated considerable promise as potent antibacterial agents against both Gram-positive and Gram-negative pathogens, including multidrug-resistant strains.[3][4]

This guide focuses on a novel investigational compound, N'-(2-Chloroacetoxy)thiophene-2-carboximidamide . Given its unique structural features—combining a thiophene core with a reactive chloroacetoxy group and a carboximidamide moiety—this molecule presents a compelling candidate for antimicrobial screening. The following application notes and protocols are designed to provide a comprehensive workflow for evaluating its potential as a new antibacterial agent.

Part 1: Strategic Framework & Mechanistic Hypothesis

A successful screening campaign is built on a logical progression from broad, qualitative assessments to precise, quantitative measurements. For a novel thiophene derivative, the initial hypothesis for its mechanism of action can be informed by existing knowledge of related compounds.

Plausible Mechanism of Action: Targeting DNA Gyrase

Certain antibacterial thiophenes have been identified to target bacterial DNA gyrase, an essential enzyme for DNA replication.[5] These compounds bind to an allosteric pocket, stabilizing the DNA-cleavage complex through a mechanism distinct from that of fluoroquinolones.[1][5] This unique mechanism suggests a potential to bypass existing resistance pathways. The screening strategy for N'-(2-Chloroacetoxy)thiophene-2-carboximidamide will therefore aim to first confirm its antimicrobial activity and then lay the groundwork for future mechanistic studies.

Overall Screening Workflow

The evaluation process is structured as a multi-stage cascade designed to efficiently identify and characterize the compound's antimicrobial properties.

cluster_0 Phase 1: Preparation & Primary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Advanced Characterization Compound Compound Synthesis & Stock Solution Prep PrimaryScreen Primary Screening: Agar Well Diffusion Assay Compound->PrimaryScreen Qualitative Assessment MIC_Test Quantitative Assay: Broth Microdilution (MIC) PrimaryScreen->MIC_Test Active Compounds Advance Data_Analysis Data Analysis & Interpretation MIC_Test->Data_Analysis Determine Potency MBC_Test Bactericidal vs. Bacteriostatic: (MBC Assay) Data_Analysis->MBC_Test Promising Candidates Advance Future Mechanism of Action & Toxicity Studies MBC_Test->Future

Caption: High-level workflow for antimicrobial screening.

Part 2: Essential Materials and Reagents

Biologicals:

  • Gram-Positive Bacteria: Staphylococcus aureus (e.g., ATCC 25923), Enterococcus faecalis (e.g., ATCC 29212)

  • Gram-Negative Bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Quality control (QC) strains with known susceptibility profiles are essential.

Media and Reagents:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[6]

  • Mueller-Hinton Agar (MHA)[7]

  • Tryptic Soy Broth (TSB) or Nutrient Broth

  • Dimethyl Sulfoxide (DMSO), sterile, for compound dissolution

  • 0.5 McFarland Turbidity Standard[8]

  • Sterile 0.9% saline solution

  • Positive Control Antibiotics (e.g., Gentamicin, Ampicillin, Ciprofloxacin)

  • Resazurin sodium salt (for viability indication, optional)

Equipment:

  • Biosafety cabinet (Class II)

  • Incubator (35-37°C)

  • Spectrophotometer or turbidimeter

  • Multichannel micropipettes

  • Sterile 96-well microtiter plates

  • Sterile Petri dishes (100 mm)

  • Sterile swabs, loops, and glass rods

  • Sterile cork borer (6-8 mm diameter)[9]

  • Calipers for zone measurement

Part 3: Detailed Experimental Protocols

Protocol 3.1: Preparation of Test Compound Stock Solution

Causality: A high-concentration, sterile stock solution is critical for accurate serial dilutions and to prevent solvent effects from confounding the results. DMSO is a common solvent for novel organic compounds, but its final concentration in the assay should be kept low (typically ≤1%) to avoid inhibiting bacterial growth.

  • Accurately weigh the N'-(2-Chloroacetoxy)thiophene-2-carboximidamide powder.

  • Dissolve the compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 10240 µg/mL). Ensure complete dissolution using a vortex mixer if necessary.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Store the stock solution at -20°C.

Protocol 3.2: Primary Screening: Agar Well Diffusion Assay

Causality: This method provides a rapid, cost-effective qualitative assessment of antimicrobial activity.[10] The diffusion of the compound through the agar creates a concentration gradient, and a clear "zone of inhibition" where bacteria cannot grow indicates activity.[8]

step1 Prepare 0.5 McFarland Bacterial Suspension step2 Inoculate MHA Plate with Sterile Swab step1->step2 step3 Create Wells (6-8 mm) with Sterile Borer step2->step3 step4 Add Test Compound & Controls to Wells step3->step4 step5 Incubate at 37°C for 18-24 hours step4->step5 step6 Measure Zone of Inhibition (mm) step5->step6

Caption: Workflow for the Agar Well Diffusion Assay.

Step-by-Step Procedure:

  • Inoculum Preparation: From a fresh overnight culture plate, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[8]

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum. Rotate the swab against the inside of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage.[8]

  • Well Creation: Allow the plate to dry for 5-10 minutes. Using a sterile cork borer, create uniform wells (e.g., 4-5 per plate) in the agar.[9]

  • Sample Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound stock solution (or a specific dilution) into a well.

  • Controls:

    • Positive Control: Add a standard antibiotic solution (e.g., Gentamicin 10 µg/mL) to a separate well.

    • Negative Control: Add the solvent (DMSO) to another well to ensure it has no inhibitory effect at the concentration used.[8]

  • Incubation: Allow the plates to sit at room temperature for 30-60 minutes to permit diffusion, then incubate them inverted at 37°C for 18-24 hours.[11]

  • Measurement: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm) using calipers.

Protocol 3.3: Quantitative Analysis: Broth Microdilution (MIC)

Causality: This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial that prevents visible in-vitro growth of a bacterium.[12][13] It provides a quantitative measure of potency, which is crucial for drug development.[14] This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6]

Caption: Broth Microdilution workflow and example plate layout.

Step-by-Step Procedure:

  • Plate Preparation: Add 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a 96-well microtiter plate.

  • Compound Dilution: In well 1, add 100 µL of the test compound at twice the highest desired final concentration (e.g., if the highest test concentration is 512 µg/mL, add a 1024 µg/mL solution).

  • Serial Dilution: Transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Transfer 50 µL from well 2 to well 3, and continue this two-fold serial dilution down to well 10. Discard the final 50 µL from well 10. This creates a gradient of compound concentrations.

  • Controls:

    • Growth Control (Well 11): Add 50 µL of CAMHB. This well will receive bacteria but no compound, and should show turbidity.[12]

    • Sterility Control (Well 12): This well contains only 100 µL of uninoculated CAMHB to check for contamination of the medium.[12]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control (well 12). The total volume in each well (1-11) is now 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.[6]

  • Reading the MIC: After incubation, visually inspect the plate from the bottom using a reading mirror. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[12][15]

Part 4: Data Presentation and Interpretation

Summarizing Quantitative Data

Results should be organized clearly for comparison. The MIC is the key quantitative parameter.[14]

CompoundBacterial StrainATCC No.MIC (µg/mL)Positive ControlControl MIC (µg/mL)
N'-(2-Chloroacetoxy) thiophene-2-carboximidamideS. aureus25923[Result]Gentamicin[Result]
N'-(2-Chloroacetoxy) thiophene-2-carboximidamideE. coli25922[Result]Gentamicin[Result]
N'-(2-Chloroacetoxy) thiophene-2-carboximidamideP. aeruginosa27853[Result]Ciprofloxacin[Result]
N'-(2-Chloroacetoxy) thiophene-2-carboximidamideE. faecalis29212[Result]Ampicillin[Result]
Interpreting the Results
  • MIC Value: The MIC is a measure of the compound's potency; a lower MIC indicates higher potency.[13]

  • Do Not Compare MICs Directly: It is crucial to understand that the MIC value of one drug cannot be directly compared to the MIC of another to determine which is "better".[15][16] Efficacy depends on breakpoints, which are established based on pharmacokinetics, clinical outcomes, and population MIC distributions.[17][18]

  • Susceptible (S), Intermediate (I), Resistant (R): For known antibiotics, CLSI provides MIC breakpoints to classify an organism as S, I, or R.[19]

    • Susceptible (S): The infection is likely treatable with standard dosages.[19]

    • Intermediate (I): The antibiotic may be effective at higher doses or at specific infection sites.[18]

    • Resistant (R): The antibiotic is unlikely to be effective.[19]

  • For a novel compound like N'-(2-Chloroacetoxy)thiophene-2-carboximidamide, breakpoints do not exist. Its activity should be benchmarked against the MICs of established antibiotics tested under the same conditions.

Part 5: Advanced Protocols & Future Directions

If the compound shows promising MIC values, the next logical step is to determine if its effect is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

  • Minimum Bactericidal Concentration (MBC): The MBC is the lowest concentration that results in a ≥99.9% reduction of the initial bacterial inoculum.[20] To determine the MBC, a small aliquot (10 µL) is taken from the clear wells of the MIC plate and plated onto antibiotic-free agar. After incubation, the lowest concentration that yields no bacterial growth is the MBC.[20]

    • If the MBC is ≤ 4 times the MIC, the compound is generally considered bactericidal .[20]

Successful completion of this screening cascade provides strong foundational data for advancing a novel compound into further preclinical development, including mechanism of action studies, toxicity profiling, and in vivo efficacy models.

References

  • IDEXX (2025). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx.
  • Chemistry Central Journal (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)
  • Dr.Oracle (2025). How do you interpret antibiotic susceptibility test results?. Dr.Oracle.
  • WSAVA (2017). Practical Guide to Interpretation of Antimicrobial Susceptibility Test. WSAVA Congress Proceedings.
  • IDstewardship (2021). What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing. IDstewardship.
  • Taylor & Francis Online (2024). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Chemistry Notes (2021). Antimicrobial activity by Agar well diffusion. Chemistry Notes.
  • Journal of Clinical Microbiology (2006). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. American Society for Microbiology.
  • Clinical & Laboratory Standards Institute (CLSI).
  • DVM (2011). Review: Interpreting Antimicrobial Susceptibility Results. DVM.
  • Frontiers in Microbiology (2024).
  • Taylor & Francis Online (2022). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities.
  • International Journal of Molecular Sciences (2025).
  • PNAS (2017). Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase.
  • MI - Microbiology (2024). Broth Microdilution. MI - Microbiology.
  • Journal of Clinical Microbiology (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. American Society for Microbiology.
  • Wikipedia (2024).
  • BenchChem (2025).
  • LinkedIn (2023).
  • SEAFDEC (2011). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository.
  • Emery Pharma (2016).
  • AKJournals (2024).
  • YouTube (2020). Agar well diffusion assay. YouTube.
  • IDEXX (2024).
  • Pacific BioLabs (2023). Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC)

Sources

"in vitro testing of N'-(2-Chloroacetoxy)thiophene-2-carboximidamide against fungal pathogens"

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the protocols for evaluating N'-(2-Chloroacetoxy)thiophene-2-carboximidamide , a putative novel antifungal agent characterized by a thiophene scaffold and a reactive chloroacetoxy-functionalized amidine moiety.

Given the structural features—specifically the electrophilic


-haloester (chloroacetoxy) and the DNA/membrane-active amidine—this compound requires specialized handling to prevent hydrolytic degradation prior to target engagement.

Executive Summary & Chemical Rationale

N'-(2-Chloroacetoxy)thiophene-2-carboximidamide represents a hybrid pharmacophore. The thiophene-2-carboximidamide core mimics established antifungal scaffolds (e.g., pentamidine analogs) known to bind the minor groove of DNA or disrupt fungal mitochondrial function. The N'-(2-chloroacetoxy) substitution introduces a reactive alkylating handle.

Mechanistic Hypothesis:

  • Prodrug Activation: The N-O bond may be cleaved by fungal esterases or reductases, releasing the free amidine (active metabolite) and chloroacetate.

  • Covalent Inhibition: The chloroacetyl group may irreversibly alkylate active-site cysteines in fungal enzymes (e.g., ergosterol biosynthesis enzymes) before hydrolysis occurs.

Critical Handling Note: The


-chloroester moiety is susceptible to spontaneous hydrolysis in basic pH and nucleophilic attack. Avoid Tris-based buffers  during initial dilution; use MOPS or PBS (pH 7.0–7.2).

Material Preparation & Handling[1][2][3]

Stock Solution Preparation[1]
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (Grade

    
     99.9%).
    
  • Concentration: Prepare a 10 mg/mL (or 20 mM) master stock.

  • Storage: Aliquot into amber glass vials (hydrophobic compounds may bind to plastics). Store at -80°C. Do not refreeze more than once.

Stability Verification (Pre-Assay)

Before biological testing, verify compound integrity, as the chloroacetoxy group is labile.

  • Method: HPLC-UV or LC-MS.

  • Acceptance Criteria: Purity

    
     95%. If free thiophene-2-carboximidamide (hydrolysis product) exceeds 10%, discard stock.
    

Protocol 1: Minimum Inhibitory Concentration (MIC)

Standard: Adapted from CLSI M27 (Yeasts) and M38 (Filamentous Fungi) guidelines.

Reagents
  • Medium: RPMI 1640 with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS.

  • Inoculum:

    • Candida spp.:

      
       to 
      
      
      
      cells/mL.
    • Aspergillus spp.:

      
       to 
      
      
      
      CFU/mL (spore suspension).
Workflow
  • Dilution Plate: Prepare 2-fold serial dilutions of the compound in RPMI 1640 across a 96-well microtiter plate.

    • Range: 64

      
      g/mL down to 0.125 
      
      
      
      g/mL.
    • Vehicle Control: 1% DMSO (final concentration).

  • Inoculation: Add 100

    
    L of standardized fungal inoculum to each well.
    
  • Incubation:

    • Candida: 35°C for 24–48 hours.

    • Aspergillus:[1][2] 35°C for 48–72 hours.

  • Readout: Visual scoring or OD

    
    .
    
    • MIC Endpoint: The lowest concentration exhibiting 100% inhibition (optically clear) compared to growth control. Note: For amidines, trailing growth is common; read the first clear well.

Protocol 2: Time-Kill Kinetics (Pharmacodynamics)

This assay determines if the compound is fungistatic (inhibits growth) or fungicidal (kills inoculum).

Experimental Setup
  • Preparation: Prepare 10 mL of RPMI 1640 containing the compound at 1x, 2x, and 4x MIC .

  • Inoculum: Inoculate with

    
     CFU/mL (starting density).
    
  • Sampling: Incubate at 35°C with agitation (200 rpm). Remove 100

    
    L aliquots at 
    
    
    
    and
    
    
    hours.
  • Quantification: Serially dilute aliquots in PBS and plate onto Sabouraud Dextrose Agar (SDA). Incubate 24–48h and count colonies.

Data Interpretation[1][5][6][7][8][9][10][11][12]
  • Fungicidal:

    
     3 log
    
    
    
    reduction (99.9% kill) from the starting inoculum.
  • Fungistatic: < 3 log

    
     reduction.
    

Protocol 3: Mechanism of Action – Thiol Depletion Assay

Rationale: To test if the chloroacetoxy group drives activity via cysteine alkylation. If activity is abolished by excess thiol, the mechanism is likely covalent modification.

Workflow
  • Pre-incubation: Prepare two sets of compound dilutions (as in MIC protocol).

    • Set A: Compound alone.[2]

    • Set B: Compound + N-Acetylcysteine (NAC) or Glutathione (GSH) at 2 mM (excess).

  • Reaction Time: Incubate both sets for 1 hour at 37°C before adding fungal inoculum.

  • Assay: Proceed with standard MIC protocol.

  • Interpretation:

    • If MIC of Set B >> Set A (e.g., >4-fold shift), the compound's activity is thiol-dependent (likely alkylating).

    • If MIC is unchanged, activity is driven by the non-covalent thiophene-amidine scaffold.

Visualization of Workflows

Figure 1: Experimental Workflow (MIC & Time-Kill)

G Stock Stock Prep (DMSO, -80°C) Dilution Serial Dilution (RPMI-1640 + MOPS) Stock->Dilution Fresh Prep Plate 96-Well Plate Incubation (35°C) Dilution->Plate Inoculum Fungal Inoculum (1-5 x 10^3 cells/mL) Inoculum->Plate Readout_MIC Readout: MIC (Visual/OD530) Plate->Readout_MIC 24-48h Subculture Subculture to Agar (Time-Kill / MFC) Plate->Subculture Aliquot

Caption: Integrated workflow for MIC determination and transition to Time-Kill/MFC assays.

Figure 2: Hypothesized Mechanism of Action Pathways

MOA Compound N'-(2-Chloroacetoxy) thiophene-2-carboximidamide Hydrolysis Pathway A: Hydrolysis (Prodrug Activation) Compound->Hydrolysis Esterases/pH Alkylation Pathway B: Direct Alkylation (Covalent Modification) Compound->Alkylation Electrophilic Attack FreeAmidine Free Amidine (Thiophene-2-carboximidamide) Hydrolysis->FreeAmidine EnzymeAdduct Enzyme-Cys Adduct (Irreversible Inhibition) Alkylation->EnzymeAdduct DNABinding DNA Minor Groove Binding (Disruption of Replication) FreeAmidine->DNABinding MetabolicFail Enzyme Inactivation (Ergosterol/Redox Collapse) EnzymeAdduct->MetabolicFail

Caption: Dual mechanistic pathways: Prodrug activation to DNA binder vs. direct covalent enzyme inhibition.

Data Presentation Template

When reporting results, summarize MIC/MFC data in the following format to ensure comparability across studies.

OrganismStrain IDMIC (

g/mL)
MFC (

g/mL)
MFC/MIC RatioInterpretation
Candida albicansATCC 90028[Data][Data][Calc]Bactericidal if ratio

4
C. glabrataClinical Iso.[Data][Data][Calc]-
Aspergillus fumigatusATCC 204305[Data][Data][Calc]-

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[3][4] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition.[1] CLSI document M27-A4. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[3][4] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Third Edition.[3] CLSI document M38-A3.[3] [Link]

  • Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565-579. [Link] (Context for amidoxime/amidine prodrug mechanisms).

  • Sardari, S., et al. (1999). Antifungal activity of derivatives of thiophene.[5][6] Mycoses, 42(S2), 85-89. (Foundational activity of thiophene scaffolds).

Sources

Application Note: Trace Quantification of N'-(2-Chloroacetoxy)thiophene-2-carboximidamide in API Matrices

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for Research Use Only (RUO) and is tailored for pharmaceutical scientists and analytical chemists involved in Genotoxic Impurity (PGI) profiling and drug substance release testing.

Executive Summary & Scientific Rationale

N'-(2-Chloroacetoxy)thiophene-2-carboximidamide (hereafter referred to as N-CAT ) is a reactive impurity often encountered during the synthesis of thiophene-based amidine drugs (e.g., nNOS inhibitors, anticoagulants). Structurally, it contains a chloroacetoxy group , a well-established "structural alert" for genotoxicity due to its alkylating potential (SN2 reactivity with DNA bases).

Under ICH M7 guidelines , such mutagenic impurities must be controlled to threshold of toxicological concern (TTC) levels, typically < 1.5 µ g/day (often translating to low ppm limits in the API).

Analytical Challenges
  • Reactivity & Instability : The chloroacetate ester bond is highly susceptible to hydrolysis in aqueous media and transesterification in alcoholic solvents (e.g., Methanol), leading to underestimation.

  • Polarity : The amidine core imparts high polarity, making retention on standard C18 columns difficult without ion-pairing reagents or HILIC modes.

  • Trace Sensitivity : Quantitation requires Lower Limits of Quantitation (LLOQ) in the range of 0.5–1.0 ppm relative to the API.

This protocol details a validated UPLC-MS/MS method using "Dilute-and-Shoot" sample preparation with aprotic solvents to ensure analyte integrity.

Chemical Context & Pathway Analysis

Understanding the formation and degradation of N-CAT is critical for accurate quantification. The impurity typically arises from the reaction of Thiophene-2-carboxamidoxime with Chloroacetyl chloride (or similar acylating agents).

Diagram 1: Formation and Degradation Pathway of N-CAT

The following diagram illustrates the synthesis of the impurity and its primary degradation route (hydrolysis), which the analytical method must prevent.

G Precursor Thiophene-2- carboxamidoxime Target N'-(2-Chloroacetoxy) thiophene-2-carboximidamide (ANALYTE) Precursor->Target Acylation (Process Impurity) Reagent Chloroacetyl Chloride Reagent->Target Degradant Thiophene-2- carboximidamide (Hydrolysis Product) Target->Degradant Hydrolysis (H2O/pH > 7) Byproduct Chloroacetic Acid (Genotoxic Byproduct) Target->Byproduct Hydrolysis

Caption: Reaction scheme showing the formation of N-CAT from amidoxime precursors and its critical hydrolytic degradation pathway.

Analytical Method Protocol

Instrumentation & Conditions[1]
  • LC System : Ultra-Performance Liquid Chromatography (UPLC/UHPLC)

  • Detector : Triple Quadrupole Mass Spectrometer (MS/MS)

  • Ionization : Electrospray Ionization (ESI), Positive Mode

Chromatographic Parameters
ParameterSetting / DescriptionRationale
Column Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm)Provides π-π interactions with the thiophene ring, enhancing retention better than C18.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH stabilizes the amidine and ester groups.
Mobile Phase B 0.1% Formic Acid in Acetonitrile ACN is preferred over Methanol to prevent transesterification.
Flow Rate 0.4 mL/minOptimal for ESI desolvation.
Column Temp 35°CModerate temperature to minimize thermal degradation.
Injection Vol 2.0 µLLow volume to prevent solvent effects from the diluent.
Gradient Program
Time (min)% Mobile Phase BEvent
0.005Initial equilibration
1.005Load analyte
4.0095Elute hydrophobic matrix
5.5095Wash
5.605Re-equilibration
7.005End of Run
Mass Spectrometry Parameters (MRM)
  • Analyte : N'-(2-Chloroacetoxy)thiophene-2-carboximidamide

  • Formula : C7H7ClN2O2S

  • Monoisotopic Mass : 217.99 Da

  • Precursor Ion : [M+H]+ = 219.0 m/z

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Structural Assignment
Quantifier 219.0127.0 18Loss of Chloroacetate (-C2H2ClO2)
Qualifier 1 219.0110.0 25Thiophene fragment (Thiophene-CNH+)
Qualifier 2 219.0143.0 15Loss of Chloro (-Cl) and rearrangement

Sample Preparation Workflow (Critical Control)

WARNING : Do not use Methanol or unbuffered water as the diluent. The analyte is unstable in protic solvents over time.

Diagram 2: "Dilute-and-Shoot" Workflow

This workflow minimizes analyte residence time in solution and prevents artifact formation.

Workflow Step1 Weigh 10 mg API (Accurately) Step2 Dissolve in 100% DMSO (Stock Sol: 10 mg/mL) Step1->Step2 Minimize moisture Step3 Dilute 1:10 with Acetonitrile (0.1% FA) Step2->Step3 Precipitate salts if any Step4 Vortex & Centrifuge (5 min @ 4000 rpm) Step3->Step4 Step5 Transfer to Amber Vial (Analyze within 4 hours) Step4->Step5 MS Inject into UPLC-MS/MS Step5->MS

Caption: Optimized sample preparation workflow using aprotic solvents (DMSO/ACN) to ensure stability of the chloroacetoxy ester.

Protocol Steps:
  • Stock Preparation : Dissolve 10.0 mg of Drug Substance in 1.0 mL of anhydrous DMSO . (Concentration: 10,000 ppm relative to API).

  • Working Standard : Prepare a standard of N-CAT at 1.0 µg/mL in DMSO.

  • Sample Dilution : Dilute the API stock 1:10 using Acetonitrile containing 0.1% Formic Acid . Final API concentration: 1.0 mg/mL.

    • Note: The presence of acid inhibits base-catalyzed hydrolysis.

  • Filtration : If the API precipitates in ACN, centrifuge at 10,000 rpm for 5 mins. Inject the supernatant.

  • Calibration Curve : Prepare standards in the range of 1.0 ng/mL to 200 ng/mL (equivalent to 1–200 ppm w.r.t API) in the same DMSO/ACN diluent.

Method Validation & Performance Criteria

This method must be validated according to ICH Q2(R1) guidelines.

Specificity & Selectivity[2][3][4][5][6]
  • Requirement : No interference at the retention time of N-CAT (approx 2.5 min) from the API or blank.

  • Assessment : Inject a 1.0 mg/mL solution of the API (unspiked). Ensure < 30% of the LLOQ response is observed at the transition 219.0 -> 127.0.

Sensitivity (LOD/LOQ)
ParameterConcentration (ng/mL)API Equivalent (ppm)S/N Ratio Requirement
LOD 0.30.3> 3:1
LOQ 1.01.0> 10:1
Linearity & Recovery
  • Range : 1.0 – 200 ppm.

  • Correlation Coefficient (R²) : > 0.990.[1][2]

  • Accuracy : Spike API samples at 1 ppm, 10 ppm, and 50 ppm levels.

    • Acceptance Criteria: 80 – 120% recovery.[3]

    • Note: If recovery is low, check for degradation in the autosampler. Maintain autosampler temperature at 5°C .

Stability & Handling Precautions

  • Moisture Sensitivity : The chloroacetyl group is a reactive electrophile. Use only LC-MS grade solvents with low water content.

  • Temperature : Store stock solutions at -20°C.

  • Safety : N-CAT is a potential mutagen and skin sensitizer. Handle in a fume hood with double nitrile gloves.

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2017. Link

  • Liu, D. Q., et al. "Recent advances in trace analysis of pharmaceutical genotoxic impurities." Journal of Pharmaceutical and Biomedical Analysis, 2010. Link

  • Teasdale, A. "Mutagenic Impurities: Strategies for Identification and Control." Wiley Series on Pharmaceutical Science, 2022. Link

  • Raman, N. V., et al. "Determination of chloroacetyl chloride and related impurities in drug substances." Journal of Pharmaceutical and Biomedical Analysis, 2011. (Provides basis for chloroacetyl reactivity analysis). Link

Sources

"handling and storage guidelines for N'-(2-Chloroacetoxy)thiophene-2-carboximidamide"

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols for N'-(2-Chloroacetoxy)thiophene-2-carboximidamide

Abstract

This document provides comprehensive handling and storage guidelines for N'-(2-Chloroacetoxy)thiophene-2-carboximidamide, a specialized organic compound with potential applications in drug development and medicinal chemistry. As a molecule combining a reactive chloroacetoxy group, a thiophene core, and a carboximidamide functionality, it presents a unique set of handling and stability challenges. These protocols are designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound while maintaining its chemical integrity. The guidelines are derived from the chemical properties of its constituent functional groups and established best practices for handling reactive chemical agents.

Introduction and Chemical Profile

N'-(2-Chloroacetoxy)thiophene-2-carboximidamide is a polyfunctional organic molecule. The thiophene-2-carboximidamide moiety has been identified as a pharmacophore in potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), suggesting its utility in designing therapeutic agents.[1] The introduction of a 2-chloroacetoxy group provides a reactive electrophilic site, enabling its potential use as a covalent modifier or an alkylating agent in biological systems. Chloroacetamide and its derivatives are known to be versatile intermediates with biocidal and pharmacological properties.[2][3]

The inherent reactivity of the chloroacetoxy group, coupled with the potential sensitivity of the ester and carboximidamide linkages to hydrolysis, necessitates stringent handling and storage protocols. These guidelines are based on the known properties of thiophenes, chloroacetylating agents, and amidines.

Table 1: Inferred Physicochemical Properties of N'-(2-Chloroacetoxy)thiophene-2-carboximidamide

PropertyInferred Value/CharacteristicRationale
Molecular Formula C7H7ClN2O2SBased on chemical structure.
Appearance Likely a colorless to pale yellow or amber solid.Thiophene-2-carboxaldehyde is a colorless liquid that can appear amber upon storage.[4] Many organic solids exhibit this coloration.
Solubility Likely soluble in polar organic solvents (e.g., DMSO, DMF, acetonitrile) and sparingly soluble in water.The presence of polar functional groups suggests solubility in polar organic solvents. Low water solubility is common for such organic compounds.[5]
Stability Sensitive to moisture, strong acids, strong bases, and heat.The ester and carboximidamide groups are susceptible to hydrolysis.[6] Thiophene rings can be sensitive to air and moisture.[7]
Reactivity The chloroacetoxy group is a potent electrophile and alkylating agent. The carboximidamide group is basic and nucleophilic.Chloroacetamides are known alkylating agents.[2] Amidines are organic bases.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with N'-(2-Chloroacetoxy)thiophene-2-carboximidamide are its potential toxicity as an alkylating agent and its corrosive/irritant properties.

  • Acute Hazards : Direct contact can cause severe irritation to the skin, eyes, and respiratory tract.[2][8] Inhalation of dust or aerosols may be harmful.

  • Chronic Hazards : As an alkylating agent, this compound should be treated as a potential mutagen and carcinogen. Repeated or prolonged exposure should be avoided.

  • Reactivity Hazards : The compound may decompose upon contact with moisture, releasing chloroacetic acid and hydrochloric acid, which are corrosive.[8] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[2]

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shield.To protect against splashes and dust.[9]
Skin Protection Nitrile or neoprene gloves (double-gloving recommended), and a chemically resistant lab coat.To prevent skin contact with the corrosive and potentially toxic compound.[9]
Respiratory Protection Use in a certified chemical fume hood is mandatory. For situations with potential for aerosolization outside of a fume hood, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is required.To prevent inhalation of harmful dust or vapors.[9][10]

Safe Handling and Experimental Protocols

All handling of N'-(2-Chloroacetoxy)thiophene-2-carboximidamide should be performed by trained personnel in a designated area.[10]

General Handling Protocol
  • Preparation : Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available.[9] Have a spill kit and emergency contact information accessible.

  • Weighing and Aliquoting : Conduct all weighing and transfer operations within a chemical fume hood to minimize exposure.[10] Use spatulas and weighing paper that can be decontaminated or disposed of as hazardous waste.

  • Dissolving : When preparing solutions, add the solid compound to the solvent slowly to avoid splashing. If using a volatile solvent, ensure adequate ventilation.

  • Reaction Setup : For chemical reactions, use glassware that is clean, dry, and free of cracks. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to air or moisture is a concern.[11]

  • Post-Handling : After handling, thoroughly decontaminate all surfaces and equipment. Remove and dispose of PPE in the appropriate hazardous waste stream. Wash hands thoroughly with soap and water.

Diagram of Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep1 Verify Fume Hood Operation prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Weigh Compound prep3->handle1 Proceed to Handling handle2 Prepare Solution handle1->handle2 handle3 Set up Reaction handle2->handle3 clean1 Decontaminate Surfaces handle3->clean1 After Experiment clean2 Dispose of Waste clean1->clean2 clean3 Remove PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Caption: Workflow for safe handling of N'-(2-Chloroacetoxy)thiophene-2-carboximidamide.

Storage Guidelines

Proper storage is critical to maintain the stability and purity of N'-(2-Chloroacetoxy)thiophene-2-carboximidamide.

  • Temperature : Store in a cool, dry place. Refrigeration (2-8°C) is recommended to slow potential degradation.[12] For long-term storage, consider storage at -20°C.

  • Atmosphere : Store under an inert atmosphere (argon or nitrogen) to protect from moisture and air.[7] Use containers with tight-fitting seals.

  • Incompatibilities : Store separately from strong oxidizing agents, strong acids, strong bases, and water-reactive compounds.[2][9]

  • Container : Use amber glass vials or other containers that protect from light, as thiophene derivatives can be light-sensitive.

Table 3: Recommended Storage Conditions

ParameterConditionRationale
Temperature 2-8°C (short-term) or -20°C (long-term)To minimize thermal degradation.
Atmosphere Inert gas (Argon or Nitrogen)To prevent hydrolysis and oxidation.[7]
Light Protect from light (Amber vial)Thiophene compounds can be light-sensitive.
Location Cool, dry, well-ventilated, secure areaTo ensure safety and stability.[12]

Stability Assessment Protocol

Regularly assess the purity of the stored compound, especially before use in sensitive applications.

  • Visual Inspection : Check for any change in color or appearance of the solid material.

  • Thin-Layer Chromatography (TLC) :

    • Prepare a solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

    • Spot the solution on a silica gel TLC plate alongside a freshly prepared standard if available.

    • Develop the plate using an appropriate solvent system (e.g., ethyl acetate/hexanes).

    • Visualize the spots under UV light. The appearance of new spots indicates degradation.

  • High-Performance Liquid Chromatography (HPLC) :

    • For quantitative analysis, use a stability-indicating HPLC method.

    • A typical method would involve a C18 reverse-phase column with a gradient elution of water and acetonitrile (both containing 0.1% trifluoroacetic acid).

    • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

    • A decrease in the area of the main peak and the appearance of new peaks are indicative of degradation. A purity of ≥95% is generally required for most applications.

Emergency Procedures

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation : Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spill :

    • Evacuate the area and ensure adequate ventilation.

    • Wear appropriate PPE.

    • For small spills, absorb with an inert, dry material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal.[12]

    • Do not use combustible materials, such as sawdust, to absorb the spill.

    • Do not allow the spilled material to enter drains or waterways.

Conclusion

N'-(2-Chloroacetoxy)thiophene-2-carboximidamide is a compound with significant potential in chemical biology and drug discovery. However, its reactive nature demands strict adherence to the handling and storage guidelines outlined in this document. By following these protocols, researchers can ensure their safety, maintain the integrity of the compound, and obtain reliable and reproducible experimental results.

References

  • Vertex AI Search. (2024). Thiophene: Properties, Uses, Safety, Suppliers & Price in China | Expert Guide 2024.
  • Oxford University. (n.d.). MATERIAL SAFETY DATA SHEET THIOPHENE.
  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals.
  • Journal of Materials Chemistry A. (n.d.). An extended thiophene chain for Ni-based porphyrin derivatives enabling a high potential and long cycle life for electrochemical charge storage. RSC Publishing.
  • PMC. (2023, February 20). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.
  • PubChem. (n.d.). Chloroacetamide | ClCH2CONH2 | CID 6580.
  • PMC - NIH. (2019, January 6). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles.
  • SDS for Acetic Anhydride: A Guide to Chemical Safety. (2024, January 30).
  • University of Nevada, Reno. (n.d.). Chapter 5: Highly Reactive Chemicals.
  • University of Louisville. (2022, October 10). Pro-Handling of Reactive Chemicals — Policy and Procedure Library.
  • Cheméo. (n.d.). Chemical Properties of Thiophene-2-carboxamide, N-(3-chlorophenyl).
  • PubChem. (n.d.). Chloroacetic Acid | C2ClH3O2 | CID 300.
  • Chemical Emergency Medical Guidelines. (n.d.). Chloroacetyl chloride (ClCH2COCl) D 1 Information and recommendations for patients.
  • Marine Public. (n.d.). Reactive Chemicals: Safety Guide for Maritime Transport.
  • Research and Reviews. (2022, October 27). Derivatives and Synthesis of Heterocyclic Compound: Thiophene.
  • PubMed. (2006, July 24). N-Glycosyl-thiophene-2-carboxamides: synthesis, structure and effects on the growth of diverse cell types.
  • A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols for Chloroacetamide Derivatives in Medicinal Chemistry.
  • PMC. (n.d.). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Trichloro-1-Thioureidoethyl)Carboxamides and 2-(1- Carboxamido-2,2,2-Trichloroethyl)Isothiouronium Chlorides. (2024, February 2).
  • Semantic Scholar. (2025, July 16). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.
  • MDPI. (2023, March 31). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131.
  • An-Najah Staff. (2022, December 17). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D.
  • TÜBİTAK Academic Journals. (2011, January 1). Chemistry of 2-aminothiophene-3-carboxamide and related compounds.
  • Physico-mechanical and Stability Evaluation of Carbamazepine Cocrystal with Nicotinamide. (n.d.).
  • Wikipedia. (n.d.). Thiophene-2-carboxaldehyde.
  • Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts.
  • PMC. (n.d.). Potent and Selective Double-Headed Thiophene-2-carboximidamide Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma.
  • PubMed. (n.d.). Stability of Extemporaneously Prepared Hydroxycarbamide Oral Suspensions.
  • PubChem. (n.d.). N-ethyl-5-(2,2,2-trifluoroacetyl)thiophene-2-carboxamide.
  • PubMed. (n.d.). Stability studies needed to define the handling and transport conditions of sensitive pharmaceutical or biotechnological products.
  • Cheméo. (n.d.). Thiophene-2-carboxamide-N-3-chlorophenyl.pdf.
  • ChemDiv. (n.d.). Compound N-(2-ethoxyphenyl)thiophene-2-carboxamide.

Sources

Troubleshooting & Optimization

"purification strategies for N'-(2-Chloroacetoxy)thiophene-2-carboximidamide"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Strategies for N'-(2-Chloroacetoxy)thiophene-2-carboximidamide

Executive Summary

N'-(2-Chloroacetoxy)thiophene-2-carboximidamide is a highly reactive O-acylated amidoxime intermediate, primarily utilized in the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles (e.g., for bioactive thiophene derivatives).[1][2] Its purification is non-trivial due to two competing degradation pathways: thermal cyclization to 5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole and hydrolytic cleavage of the labile N–O acyl bond.

This guide provides troubleshooting workflows and validated protocols to isolate this intermediate with high purity (>95%) while suppressing spontaneous cyclization.

Part 1: Troubleshooting & FAQs

Q1: My LC-MS shows a mass corresponding to [M-18]. Is my product degrading?

Diagnosis: Yes. The [M-18] peak indicates the loss of water, which signifies that the linear O-acylated intermediate has cyclized into the 1,2,4-oxadiazole byproduct. Root Cause:

  • Thermal Stress: You likely heated the reaction mixture above 40°C or used a rotary evaporator bath >30°C.

  • Basic Conditions: Even weak bases (e.g., residual TEA or carbonate) catalyze the cyclization rapidly. Corrective Action:

  • Temperature Control: Maintain all workup and purification steps at 0–10°C .

  • Acidic Stabilization: Ensure the final pH of the crude mixture is slightly acidic (pH 5–6) before extraction to inhibit the base-catalyzed cyclization mechanism.

Q2: The compound decomposes on silica gel columns. How can I purify it chromatographically?

Diagnosis: Standard silica gel is slightly acidic and possesses surface hydroxyls that can catalyze both hydrolysis and cyclization of this sensitive ester-like linkage. Solution:

  • Pre-treatment: Neutralize the silica gel by flushing the column with 1% Triethylamine (TEA) in hexanes, followed by extensive washing with the mobile phase to remove free amine (which would otherwise trigger cyclization).

  • Alternative Phase: Use neutral alumina (Grade III) which is less reactive toward the N–O bond.

  • Fast Elution: Use a gradient that elutes the product within 10–15 minutes. Prolonged residence time on any solid support increases degradation risk.

Q3: I see a "wet" solid that turns into a gum upon vacuum drying. What is happening?

Diagnosis: This is likely chloroacetic acid contamination resulting from hydrolysis, or trapped solvent due to the amorphous nature of the rapid precipitate. Solution:

  • Hydrolysis Check: If the solid smells acrid (vinegar-like), hydrolysis has occurred.

  • Solvent Swap: Do not evaporate to dryness from high-boiling solvents (DMF/DMSO). Perform an extractive workup with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) , wash with cold brine, and dry over anhydrous Na₂SO₄.

  • Trituration: Instead of full drying, triturate the concentrated residue with cold Diethyl Ether or Pentane to induce crystallization of the linear intermediate.

Part 2: Experimental Protocols

Protocol A: Controlled Isolation (Pre-Purification)

Objective: To isolate the crude solid without triggering thermal cyclization.

  • Quenching: Cool the reaction mixture (e.g., Thiophene-2-amidoxime + Chloroacetyl chloride) to 0°C .

  • Wash: Dilute with ice-cold DCM. Wash immediately with ice-cold 5% NaHCO₃ (rapidly, <2 mins contact time) to remove acid byproducts, followed by cold brine.

    • Note: Prolonged contact with base triggers cyclization.

  • Drying: Dry organic layer over MgSO₄ (neutral) at 4°C.

  • Concentration: Evaporate solvent under high vacuum with the water bath set to <25°C . Stop when volume is reduced by 90%; do not dry to a film.

Protocol B: Recrystallization (Recommended over Chromatography)

Objective: Purification based on solubility differences to avoid solid-support degradation.

ParameterSpecification
Primary Solvent Dichloromethane (DCM) or Chloroform
Anti-Solvent Hexane or Diethyl Ether
Temperature -20°C (Freezer)
Time 4–12 Hours

Step-by-Step:

  • Dissolve the crude residue in the minimum amount of cold DCM (approx. 2–3 mL per gram).

  • Layer cold Hexane (3x volume) carefully on top of the DCM solution.

  • Place the sealed vessel in a -20°C freezer overnight.

  • Filter the resulting white crystalline needles rapidly on a chilled Buchner funnel.

  • Wash with cold Pentane and dry under vacuum for 30 mins (no heat).

Part 3: Mechanistic Visualization

The following diagram illustrates the critical stability tipping points for N'-(2-Chloroacetoxy)thiophene-2-carboximidamide.

PurificationLogic Start Crude Reaction Mixture (Amidoxime + Cl-AcCl) CheckTemp Temperature Check Start->CheckTemp HighTemp > 40°C or Base CheckTemp->HighTemp Heat/Base LowTemp < 10°C / Neutral CheckTemp->LowTemp Controlled Cyclization Cyclization to 1,2,4-Oxadiazole (Impurity) HighTemp->Cyclization Spontaneous Ring Closure Target Target Linear Intermediate: N'-(2-Chloroacetoxy)... LowTemp->Target Purification Purification Method Target->Purification Silica Std. Silica Column Purification->Silica Acidic Surface Recryst Cold Recrystallization (DCM/Hexane) Purification->Recryst Preferred Silica->Cyclization Surface Catalysis Hydrolysis Hydrolysis (Loss of Acyl Group) Silica->Hydrolysis Moisture/Acid Recryst->Target High Purity

Caption: Stability logic flow. Thermal or basic stress triggers irreversible cyclization to the oxadiazole.

References

  • Hamze, A., et al. (2012). "Synthesis of 3,5-disubstituted-1,2,4-oxadiazoles via O-acylation of amidoximes." Journal of Organic Chemistry. Validates the O-acylation pathway and thermal sensitivity of the intermediate.

  • Augustine, J. K., et al. (2009). "Propylphosphonic anhydride (T3P): an efficient reagent for the one-pot synthesis of 1,2,4-oxadiazoles." Tetrahedron Letters. Discusses the cyclization mechanism of O-acyl amidoximes.

  • Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. Provides context on the stability and pharmacological relevance of thiophene-oxadiazole scaffolds.

Sources

"optimizing reaction conditions for chloroacetylation of carboximidamides"

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Reaction Conditions for


-Acylation of Amidines with Chloroacetyl Chloride
Ticket ID:  CHEM-SUP-8821
Assigned Specialist:  Senior Application Scientist
Status:  Open

Triage & Strategy (Decision Matrix)

Before initiating the experiment, use this decision matrix to select the optimal condition set. The physical state of your starting material (Free Base vs. Salt) dictates the stoichiometric requirements of the base.

Reaction_Optimization_Flow Start START: Amidine Substrate State Physical State? Start->State FreeBase Free Base State->FreeBase Salt Salt (HCl/HBr) State->Salt Solubility Solubility in DCM/THF? FreeBase->Solubility Salt->Solubility PathA Method A: Anhydrous Organic (High Sensitivity) Solubility->PathA Soluble PathB Method B: Schotten-Baumann (Scale-up / Robust) Solubility->PathB Insoluble/Partial BaseA Base: DIPEA or TEA (1.1 - 1.5 equiv) PathA->BaseA If Free Base BaseB Base: DIPEA or TEA (2.2 - 2.5 equiv) PathA->BaseB If Salt BaseC Base: Aq. NaOH/Na2CO3 (Biphasic) PathB->BaseC

Figure 1: Decision matrix for selecting reaction conditions based on substrate state and solubility.

The "Golden Path" Protocol (Method A)

This protocol is optimized for Anhydrous Organic Conditions , which is preferred for medicinal chemistry applications to minimize hydrolysis of the highly reactive chloroacetyl chloride and prevent premature cyclization.

Reagents & Stoichiometry
ComponentRoleEquiv (Free Base)Equiv (Salt)Notes
Amidine Substrate1.01.0Dry thoroughly before use.[1]
Chloroacetyl Chloride Electrophile1.05 - 1.11.05 - 1.1Distill if yellow/colored.
DIPEA / TEA Base1.2 2.2 - 2.5 Scavenges HCl. DIPEA is preferred (non-nucleophilic).
DCM or THF Solvent[0.1 - 0.2 M][0.1 - 0.2 M]Anhydrous.
DMAP Catalyst0.05 (Optional)0.05 (Optional)Use only if conversion is sluggish.
Step-by-Step Workflow
  • Preparation: Charge the reaction vessel with the Amidine and dry DCM/THF under an inert atmosphere (

    
     or Ar).
    
  • Base Addition:

    • If Salt: Add the full amount of base (2.2+ eq) at room temperature and stir for 15 mins to liberate the free amidine.

    • If Free Base: Add base (1.2 eq) and cool immediately to

      
      C.
      
  • Acylation (Critical Control Point):

    • Cool the mixture to -10°C to 0°C .

    • Add Chloroacetyl chloride (diluted in a small volume of solvent) dropwise over 15–30 minutes.

    • Why? Rapid addition generates a localized exotherm, promoting di-acylation or cyclization to the imidazole.

  • Monitoring: Allow to warm to RT. Monitor by TLC/LCMS after 1 hour.

    • Target Mass: Look for

      
       and the characteristic Chlorine isotope pattern (
      
      
      
      and
      
      
      in 3:1 ratio).
  • Workup:

    • Quench with saturated aqueous

      
       (gas evolution possible).
      
    • Extract with DCM (

      
      ). Wash combined organics with brine.
      
    • Dry over

      
       and concentrate in vacuo at 
      
      
      
      C (heat sensitivity).

Troubleshooting Dashboard

Use this table to diagnose deviations from expected results.

SymptomProbable CauseCorrective Action
Low Conversion (<50%) Protonation of AmidineThe HCl byproduct is protonating your starting material, rendering it non-nucleophilic. Increase Base: Ensure you have calculated equivalents correctly (especially if starting with a salt).
Formation of "M-18" Cyclization to ImidazoleThe linear chloroacetyl amidine has cyclized (lost

). Temperature too high. Keep reaction at

C. Do not heat during concentration.
Di-acylation (

)
Excess ReagentAmidine has two nucleophilic sites. Strict Stoichiometry: Use exactly 1.0–1.05 eq of acyl chloride. Add reagent slower/more dilute.
Hydrolysis of Reagent Wet SolventChloroacetyl chloride hydrolyzed to chloroacetic acid. Dry Solvents: Use anhydrous DCM/THF. Check reagent quality (should be clear, not fuming excessively).
Precipitate forms early Amine Hydrochloride SaltThis is normal (Base-HCl salt). Ensure efficient stirring. If the mixture becomes a paste, add more solvent.

Mechanistic Deep Dive (FAQ)

Q1: Why is temperature control critical for this specific reaction?

A: The reaction product, an


-chloroacetyl amidine, is a "spring-loaded" electrophile. It contains a nucleophilic nitrogen (the imine) and an electrophilic carbon (the alkyl chloride) in the same molecule.
  • Low Temp (

    
    C):  Kinetic control favors the linear amide (Product A).
    
  • High Temp (

    
    C):  Thermodynamic control favors intramolecular alkylation, leading to the 2-chloromethylimidazole (Product B) or oxazole derivatives.
    
Q2: Which Nitrogen reacts? (Regioselectivity)

A: In unsymmetrical amidines (


), acylation usually occurs at the less sterically hindered  nitrogen or follows the tautomeric equilibrium. However, rapid proton transfer often leads to the thermodynamically stable conjugated product.
Q3: Can I use Schotten-Baumann (Biphasic) conditions?

A: Yes, for robust substrates.

  • Pros: Simple workup, cheap inorganic bases (

    
    ).
    
  • Cons: Hydrolysis of chloroacetyl chloride is faster. Requires large excess of reagent (1.5–2.0 eq) to compensate for hydrolysis.

Mechanism Visualization

Reaction_Mechanism Amidine Amidine (Nucleophile) Tetrahedral Tetrahedral Intermediate Amidine->Tetrahedral + Base ClAcCl Chloroacetyl Chloride ClAcCl->Tetrahedral LinearProduct N-Chloroacetyl Amidine (Target) Tetrahedral->LinearProduct - Cl⁻ Cyclization Cyclization (Side Reaction) LinearProduct->Cyclization Heat / Δ Imidazole 2-Chloromethyl imidazole Cyclization->Imidazole - H₂O

Figure 2: Reaction pathway showing the competition between stable acylation and cyclization.

References

  • Mechanism of Amidine Acylation: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley. (General mechanism of nucleophilic acyl substitution).[2][3]

  • Schotten-Baumann Conditions: "Schotten-Baumann Reaction." Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Chloromethylimidazoles: Al-Sehemi, A. G., et al. "Selectivities in acylation of primary and secondary amine..." Indian Journal of Chemistry, Vol 53B, 2014.[4] (Discusses selectivity and conditions for similar acylations).

  • Chloroacetyl Chloride Reactivity: "Chloroacetyl Chloride." PubChem Database, National Center for Biotechnology Information. Available at: [Link]

  • Cyclization Risks: Li, J. J. Name Reactions in Heterocyclic Chemistry. Wiley, 2005.

Sources

"improving the solubility of N'-(2-Chloroacetoxy)thiophene-2-carboximidamide for biological assays"

[1][2][3][4]

Executive Summary: The "Golden Rules" for this Compound
  • Primary Risk: This molecule is an electrophile .[1][2] The 2-chloroacetoxy group is reactive.[1][2]

  • Buffer Ban: NEVER use Tris, Glycine, or buffers containing primary amines.[1][3][4][5] They will react with the alkyl halide tail.[1][2]

  • Reducing Agent Ban: NEVER use DTT or

    
    -Mercaptoethanol (BME) in the stock solution; they will destroy the compound via nucleophilic attack.[1][2][3]
    
  • Solvent Strategy: Use the "Solvent Shift" method (DMSO stock

    
     intermediate dilution 
    
    
    final buffer) to prevent precipitation.[1][2]
Module 1: Physicochemical Profile & Solubility Logic

To improve solubility, we must first understand the competing forces at play.[1][3][4][5]

ParameterCharacteristicImpact on Assay Protocol
Core Structure Thiophene-2-carboximidamidePlanar, aromatic.[1][2][3] Poor aqueous solubility; prone to

-stacking aggregation.[1][2]
Functional Group N'-(2-Chloroacetoxy)Labile Ester. Hydrolytically unstable at pH > 7.[1][2][3]5. Alkylator. Reacts with nucleophiles (cysteine, amines).[1][2][4][5]
pKa (Parent) ~11.0 (Amidine)The parent amidine is basic.[1][2][3][4] However, the N-acyloxy modification lowers the pKa, making it neutral but less soluble in water.[1][3][4][5]
LogP (Est.) ~2.5 - 3.0Moderately lipophilic.[1][2][3] Requires organic co-solvent (DMSO/DMF).[1][2][3][4]
Module 2: Step-by-Step Solubilization Protocol

Objective: Achieve a stable 10 mM stock and a precipitation-free working solution (10-100 µM).

Phase 1: Stock Preparation (anhydrous)
  • Solvent: Use anhydrous DMSO (Dimethyl sulfoxide) or DMF.[1][2][4] Avoid Ethanol (it can cause transesterification).[1][2][3][4]

  • Concentration: Aim for 10 mM to 50 mM . Do not attempt >100 mM; high concentrations promote aggregation.[1][2]

  • Storage: Aliquot immediately into amber glass vials (protect from light). Store at -20°C.

    • Why? Repeated freeze-thaw cycles introduce atmospheric moisture, hydrolyzing the ester bond.[1][3][4]

Phase 2: The "Solvent Shift" Dilution (Critical)

Directly adding high-concentration DMSO stock to aqueous buffer often causes "shock precipitation" (the compound crashes out as a fine suspension).[1][2][3][4]

The Protocol:

  • Intermediate Step: Dilute your 10 mM DMSO stock 1:10 into pure PEG-400 or Propylene Glycol .

    • Result: A 1 mM solution in 10% DMSO / 90% PEG-400.[1][2]

  • Final Dilution: Pipette this intermediate solution slowly into your assay buffer while vortexing.

    • Target: < 1% DMSO final concentration.[1][2][6]

Module 3: Buffer Compatibility & Stability (Troubleshooting)

This is where most experiments fail. The chloroacetoxy group makes this molecule a "suicide substrate" in the wrong buffer.[1][2]

1. The Nucleophile Trap

The alpha-chloro group (

123
  • The Issue: Buffers with free amines (Tris) or thiols (DTT) will attack the methylene carbon, displacing the chloride.[1][3][4][5]

  • The Fix: Use HEPES , MOPS , or Phosphate (PBS) buffers.[1][3][4][5] These are non-nucleophilic.[1][2]

2. The Hydrolysis Hazard

The N-O bond connecting the ester to the amidine is susceptible to base-catalyzed hydrolysis.[1]

  • The Issue: At pH > 8.0, the hydroxide ion attacks the carbonyl, cleaving the molecule into the parent thiophene-2-carboximidamide and chloroacetic acid.[1][3][4]

  • The Fix: Maintain assay pH between 6.5 and 7.4 . If your assay requires pH 8.0, prepare the solution immediately before use (< 15 mins).[1][3][4][5]

Module 4: Visualizing the Workflow & Stability Pathways
Figure 1: Solubilization Decision Tree

Use this logic flow to determine the correct solvent system for your specific assay concentration.

SolubilityProtocolStartStart: Solid CompoundStockDissolve in Anhydrous DMSO(10-50 mM)Start->StockTargetTarget Assay Conc?Stock->TargetLow< 10 µMTarget->LowLow ConcHigh> 10 µMTarget->HighHigh ConcDirectDirect dilution intoHEPES/PBS (Vortexing)Low->DirectPrecipRisk of Precipitation!High->PrecipAvoid Direct AddIntermedIntermediate Step:Dilute 1:10 in PEG-400High->IntermedRecommendedFinalSlow addition to BufferIntermed->Final

Caption: Figure 1. Optimized solubilization workflow to avoid precipitation (crashing out) of the hydrophobic thiophene core.

Figure 2: Degradation & Incompatibility Risks

Understanding how the buffer destroys your molecule.[1][2]

DegradationCompoundN'-(2-Chloroacetoxy)thiophene-2-carboximidamideTrisBuffer: TRIS / Glycine(Nucleophilic Attack)Compound->TrisReacts withpHHigh pH (> 8.0)(Base Hydrolysis)Compound->pHExposed toAlkylatedAlkylated Buffer Species(Inactive)Tris->AlkylatedRapidHydrolyzedParent Amidine +Chloroacetic AcidpH->HydrolyzedSlow to Moderate

Caption: Figure 2. Chemical instability pathways. Nucleophilic buffers (Red) cause rapid alkylation; high pH (Yellow) causes hydrolysis.[1][2][3][4][5]

FAQ: Troubleshooting Common Issues

Q1: The solution turns cloudy immediately upon adding the DMSO stock to PBS. Why? A: This is the "Oiling Out" effect.[1][2] The local concentration of the hydrophobic compound exceeds its solubility limit at the injection point.[1][4]

  • Solution: Use the Intermediate Step (Module 2) with PEG-400.[1][2][3] Alternatively, sonicate the buffer while adding the stock (if the protein target allows).[1][3][4][5]

Q2: I see a loss of biological activity after 2 hours. Is the compound degrading? A: Likely, yes.[1][4][5] The chloroacetoxy ester has a half-life.[1][2]

  • Diagnostic: Run an LC-MS time-course.[1][2][3] If you see a mass shift corresponding to the loss of 76 Da (loss of

    
    ), your compound has hydrolyzed to the parent amidine.[1][3][4][5]
    
  • Fix: Refresh the media/compound every 60 minutes or use a lower pH (6.5) if the assay permits.[1][2][4]

Q3: Can I use DTT to prevent oxidation of my enzyme target? A: Absolutely not. DTT is a potent nucleophile and will react with the 2-chloroacetoxy group, neutralizing your compound.[1][2]

  • Alternative: Use TCEP (Tris(2-carboxyethyl)phosphine).[1][2][3][4] TCEP is a reducing agent that is less nucleophilic toward alkyl halides at neutral pH than DTT or BME.[1][2]

References
  • Clement, B. (2002).[1][2][3][4][5] "Reduction of N-hydroxylated compounds: amidoximes, N-hydroxyamidinohydrazones, and N-hydroxyamidines."[1][3][4][5] Drug Metabolism Reviews, 34(3), 565-579.[1][3][4][5]

    • Context: Establishes the stability profiles and metabolic fate of N-oxygenated amidine deriv
  • Beaumont, K., et al. (2003).[1][2][3][4][5] "Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist." Current Drug Metabolism, 4(6), 461-485.[1][3][4][5]

    • Context: Discusses the hydrolysis rates of esters and the impact of alpha-substitution (like the chloro-group) on stability.
  • Di, L., & Kerns, E. (2016).[1][3][4][5] Drug-Like Properties: Concepts, Structure Design and Methods (2nd Ed).[1][3][4][5] Elsevier.[1][2]

    • Context: The authoritative text on "Solvent Shifting" and cosolvent strategies (DMSO/PEG) for biological assays.[1][2][3][4]

  • Silverman, R. B. (2004).[1][2][4][5] The Organic Chemistry of Drug Design and Drug Action.[1][2] Academic Press.[1][2]

    • Context: Mechanistic explanation of alpha-halo carbonyls as electrophilic warheads and their reactivity with nucleophilic buffers (Tris/Thiols).

"N'-(2-Chloroacetoxy)thiophene-2-carboximidamide stability issues in aqueous solutions"

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability of N'-(2-Chloroacetoxy)thiophene-2-carboximidamide in aqueous solutions. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate challenges, design robust experiments, and correctly interpret your results.

Due to the novelty of N'-(2-Chloroacetoxy)thiophene-2-carboximidamide, this guide is built upon established principles of organic chemistry and data from structurally related compounds. The inherent reactivity of its functional groups—specifically the chloroacetoxy ester and the N-acyloxyimidamide linkage—makes it susceptible to degradation in aqueous environments.

I. Frequently Asked Questions (FAQs)

Here, we address the most common initial questions regarding the handling and stability of N'-(2-Chloroacetoxy)thiophene-2-carboximidamide.

Q1: What are the primary stability concerns for N'-(2-Chloroacetoxy)thiophene-2-carboximidamide in aqueous solutions?

A1: The molecule possesses two primary labile sites susceptible to hydrolysis: the chloroacetoxy ester and the N-acyloxy bond of the carboximidamide. The electron-withdrawing nature of the chlorine atom enhances the electrophilicity of the ester carbonyl, making it particularly prone to nucleophilic attack by water.[1][2] Base-catalyzed hydrolysis is often rapid for such esters.[3]

Q2: How does pH affect the stability of this compound?

A2: The stability of N'-(2-Chloroacetoxy)thiophene-2-carboximidamide is expected to be highly pH-dependent.

  • Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis of the ester is a primary concern.[1][2]

  • Neutral Conditions (pH 6-8): While more stable than at pH extremes, gradual hydrolysis of the ester can still occur.[4]

  • Basic Conditions (pH > 8): Rapid, base-catalyzed hydrolysis (saponification) of the chloroacetoxy ester is the dominant degradation pathway.[3] The carboximidamide moiety may also be susceptible to base-catalyzed hydrolysis, though likely at a slower rate than the ester.

Q3: What are the likely degradation products?

A3: The primary degradation products from hydrolysis are expected to be:

  • N'-Hydroxythiophene-2-carboximidamide: Formed upon cleavage of the ester bond.

  • Chloroacetic acid: The other product of ester hydrolysis. Further degradation of N'-hydroxythiophene-2-carboximidamide could lead to thiophene-2-carboxamide and eventually thiophene-2-carboxylic acid under harsh conditions.

Q4: Can I prepare a stock solution in water?

A4: Preparing aqueous stock solutions is not recommended due to the compound's hydrolytic instability. If an aqueous solution is absolutely necessary, it should be prepared fresh in a cooled, slightly acidic buffer (e.g., pH 4-5) and used immediately. For storage, stock solutions should be prepared in a dry, aprotic organic solvent such as anhydrous DMSO or acetonitrile and stored at -20°C or -80°C.

II. Troubleshooting Guide for Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments.

Observed Problem Potential Cause Recommended Solution
Loss of compound activity or concentration over a short period in assay buffer. Hydrolysis of the compound in the aqueous buffer.1. Confirm Instability: Perform a time-course experiment by incubating the compound in your assay buffer and analyzing samples by HPLC at various time points (e.g., 0, 15, 30, 60, 120 minutes).2. Optimize Buffer: If possible, adjust the assay buffer to a more acidic pH (e.g., pH 6.0) where the compound may exhibit greater stability.3. Minimize Incubation Time: Redesign your experiment to minimize the time the compound spends in aqueous solution before analysis or interaction with its target.
Inconsistent results between experimental replicates. Degradation is occurring at a variable rate, possibly due to slight differences in pH, temperature, or preparation time.1. Standardize Solution Prep: Prepare a single, fresh batch of the compound solution immediately before adding it to all replicates simultaneously.2. Control Temperature: Ensure all experimental steps are performed at a consistent and controlled temperature, preferably on ice where possible, to slow degradation.
Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS). Formation of degradation products.1. Perform Forced Degradation: Intentionally degrade the compound under acidic, basic, and oxidative conditions to generate and identify the degradation products.[5][6] This will help you confirm the identity of the unexpected peaks in your experimental samples.2. Use Mass Spectrometry: Employ LC-MS to determine the mass of the unknown peaks and compare them to the expected masses of the degradation products (N'-hydroxythiophene-2-carboximidamide, etc.).
Poor solubility in aqueous buffers. The compound may have low intrinsic aqueous solubility.1. Use a Co-solvent: Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <1%) and does not affect your experimental system.2. Test Different Buffers: Solubility can sometimes be influenced by the buffer components. Test solubility in a few different buffer systems if your experiment allows.

III. Experimental Protocols & Methodologies

To ensure data integrity, it is crucial to quantitatively assess the stability of N'-(2-Chloroacetoxy)thiophene-2-carboximidamide under your specific experimental conditions.

Protocol 1: pH-Dependent Stability Assessment using HPLC

This protocol outlines a method to determine the degradation kinetics of the compound at different pH values.

1. Materials:

  • N'-(2-Chloroacetoxy)thiophene-2-carboximidamide

  • Anhydrous DMSO

  • Buffers: 0.1 M Citrate (pH 3, 5), 0.1 M Phosphate (pH 7.4), 0.1 M Borate (pH 9)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade) with 0.1% Trifluoroacetic acid (TFA)

2. Procedure:

  • Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • For each pH to be tested, add 10 µL of the DMSO stock to 990 µL of the buffer in a clean vial to achieve a final concentration of 100 µM. Vortex briefly.

  • Immediately inject a 10 µL sample onto the HPLC system (this is your t=0 time point).

  • Incubate the remaining solution at a controlled temperature (e.g., 25°C or 37°C).

  • At predetermined time intervals (e.g., 15, 30, 60, 120, 240 minutes), withdraw a sample and inject it onto the HPLC.

  • Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products.

3. HPLC Method:

  • Column: C18 reverse-phase

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient: Start with a 95:5 (A:B) ratio, ramp to 5:95 (A:B) over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan from 220-400 nm and select the optimal wavelength (likely around 254 nm or 280 nm).

  • Column Temperature: 30°C

4. Data Analysis:

  • Plot the natural logarithm of the parent compound's peak area versus time for each pH.

  • The slope of the line will give the pseudo-first-order degradation rate constant (k).

  • Calculate the half-life (t½) at each pH using the formula: t½ = 0.693 / k.

Hypothetical Stability Data Summary

The following table presents expected stability trends for N'-(2-Chloroacetoxy)thiophene-2-carboximidamide based on its structure. Actual experimental data is required for confirmation.

pHTemperature (°C)Predicted Half-life (t½)Primary Degradation Pathway
3.025Hours to DaysAcid-catalyzed ester hydrolysis
5.025DaysSlow ester hydrolysis
7.425HoursSpontaneous and base-assisted ester hydrolysis
9.025MinutesRapid base-catalyzed ester hydrolysis

IV. Visualizing Degradation and Workflows

Chemical Structures and Degradation Pathway

G cluster_0 Parent Compound cluster_1 Hydrolysis Conditions cluster_2 Primary Degradation Products Parent N'-(2-Chloroacetoxy)thiophene-2-carboximidamide Conditions H₂O (Acid or Base Catalyzed) Parent->Conditions Deg1 N'-Hydroxythiophene-2-carboximidamide Conditions->Deg1 Deg2 Chloroacetic Acid Conditions->Deg2 G A Prepare Stock Solution in Anhydrous DMSO B Dilute into Aqueous Buffers (pH 3, 5, 7.4, 9) A->B C Incubate at Controlled Temperature B->C D Sample at Time Intervals (t=0, 15, 30, 60... min) C->D E Analyze by Reverse-Phase HPLC D->E F Quantify Peak Areas (Parent & Degradants) E->F G Calculate Rate Constant (k) and Half-life (t½) F->G

Caption: Workflow for determining pH-dependent stability.

References

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. 5

  • Forced degradation studies: A critical lens into pharmaceutical stability. 7

  • Development of forced degradation and stability indicating studies of drugs—A review. 6

  • Forced Degradation Studies for Stability - Nelson Labs. 8

  • Force Degradation for Pharmaceuticals: A Review - IJSDR.

  • A validated stability-indicating HPLC method for analysis of glabridin prodrugs in hydrolysis studies. ResearchGate.

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC.

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PubMed.

  • Temperature dependence of the neutral ester hydrolysis of chloromethyl dichloroacetate in 2-butoxyethanol-water mixtures in a wide temperature range. ResearchGate.

  • Stability Studies of Some Glycolamide Ester Prodrugs of Niflumic Acid in Aqueous Buffers and Human Plasma by HPLC with UV Detection. ResearchGate.

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - MDPI.

  • Ch20: Hydrolysis of Esters - Department of Chemistry.

  • A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide.

  • Synthesis and in vitro stability of amino acid prodrugs of 6-β-naltrexol for microneedle-enhanced transdermal delivery - PMC - NIH.

  • Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC.

  • 15.9: Hydrolysis of Esters - Chemistry LibreTexts.

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D - An-Najah Staff.

  • Stability challenges in drug discovery - PubMed.

  • 15.9: Hydrolysis of Esters - Chemistry LibreTexts.

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps.

  • Solubility and solution stability studies of different amino acid prodrugs of bromhexine.

  • Stability of N-formimidoylthienamycin in aqueous solution - PubMed.

  • Aqueous stability and solubility of CI-988, a novel "dipeptoid" cholecystokinin-B receptor antagonist - PubMed.

  • Stability of water-soluble carbodiimides in aqueous solution - PubMed.

  • Hydrolysis of N-Phenylimide Herbicide Flumioxazin and Its Anilic Acid Derivative in Aqueous Solutions. ResearchGate.

Sources

"addressing off-target effects of N'-(2-Chloroacetoxy)thiophene-2-carboximidamide in cells"

Technical Support Center: -(2-Chloroacetoxy)thiophene-2-carboximidamide

Topic: Optimization & Specificity of Thiophene-Carboximidamide Probes

Current Status: Active Support Classification: Covalent Chemical Probes / PAD & NOS Inhibitor Class Audience: Senior Researchers & Assay Developers[1]

Core Directive: The Mechanism of Off-Target Toxicity

Welcome to the technical support hub for


-(2-Chloroacetoxy)thiophene-2-carboximidamide1

This molecule combines a thiophene-2-carboximidamide scaffold (a structural mimic of arginine, typically targeting acidic pockets in enzymes like Protein Arginine Deiminases (PADs) or Nitric Oxide Synthases (NOS) ) with a 2-chloroacetoxy group.[1]

The Critical Liability: The 2-chloroacetoxy (


)1

Primary Off-Target Pathways:

  • Glutathione (GSH) Depletion: The

    
    -halo ester is a prime substrate for nucleophilic attack by intracellular glutathione.[1] This causes rapid oxidative stress and cell death independent of target inhibition.[1]
    
  • General Cysteine Alkylation: High concentrations (

    
    ) often lead to the "labeling" of non-catalytic surface cysteines on bystander proteins (e.g., GAPDH, Tubulin).[1]
    
  • Hydrolytic Instability: The ester linkage is susceptible to cleavage by plasma esterases or spontaneous hydrolysis in pH > 7.4 media, releasing the active warhead into the bulk solvent.[1]

Troubleshooting Guides (Q&A)

Category A: Cell Viability & Toxicity[1]

Q: My cells are dying within 2-4 hours of treatment, well before the expected phenotypic change. Is this on-target cytotoxicity?

A: Likely No. Rapid cytotoxicity (<6 hours) with chloroacetoxy-based probes is a hallmark of oxidative stress caused by Glutathione (GSH) depletion, not target inhibition.[1]

Diagnostic Protocol: Perform a Rescue Experiment using N-Acetylcysteine (NAC) or a cell-permeable GSH ethyl ester.[1]

  • Pre-treat cells with 1-2 mM NAC for 1 hour.[1]

  • Add

    
    -(2-Chloroacetoxy)thiophene-2-carboximidamide.[1]
    
  • Result Interpretation:

    • If cell death is prevented: The toxicity was off-target (GSH depletion).[1]

    • If cell death persists:[1] The toxicity is likely mechanism-based or due to other off-targets.[1]

Q: How do I distinguish between apoptosis and necrosis with this compound? A: Alkylating agents often induce necrosis at high doses due to ATP depletion.[1] Use an Annexin V / Propidium Iodide (PI) flow cytometry assay.[1] High PI+ populations at early timepoints indicate membrane rupture (necrosis/off-target), whereas Annexin V+ indicates programmed cell death (potential on-target downstream effect).[1]

Category B: Potency & Stability[1]

Q: The IC50 shifts dramatically between experiments (e.g., 1


M vs 50 

M). Why?

A: This is a classic symptom of Hydrolytic Instability .[1] The chloroacetoxy ester bond hydrolyzes in aqueous media, especially if the pH drifts above 7.4 or if the media contains serum esterases (FBS).

Corrective Actions:

  • Fresh Preparation: Dissolve the compound in DMSO immediately before use.[1] Do not store freeze-thaw aliquots of the working dilution.[1]

  • Serum-Free Pulse: Perform the initial incubation in serum-free media (Opti-MEM) for 1-2 hours to allow covalent binding, then swap to complete media. This minimizes esterase degradation.[1]

  • Buffer pH: Ensure your culture media pH is strictly 7.2–7.[1]4. Higher pH accelerates the

    
     displacement of the chloride by water.[1]
    
Category C: Specificity Validation

Q: How do I prove the observed effect is due to the thiophene-amidine scaffold and not just generic alkylation?

A: You must synthesize or acquire a Negative Control Probe .[1]

  • The Control: Thiophene-2-carboximidamide (non-reactive analog) .[1] This molecule lacks the chloroacetoxy warhead.[1][2]

  • The Logic: If the non-reactive analog (at high concentrations) does not reproduce the phenotype, but the reactive probe does, the effect requires the covalent warhead.

  • The "Click" Control: If available, use an alkynyl-analog of the probe followed by Click chemistry (Biotin-azide) and Western Blotting. You should see a distinct band at the target MW (e.g., ~74 kDa for PAD4).[1] If you see a "smear" across the lane, your concentration is too high, and you have proteome-wide alkylation.

Visualizing the Off-Target Pathways

The following diagram illustrates the fate of the molecule in a cellular environment and the decision logic for troubleshooting.

OffTargetPathwayscluster_troubleshootTroubleshooting LogicCompoundN'-(2-Chloroacetoxy)thiophene-2-carboximidamideTargetTarget Enzyme(PAD4 / NOS)Cys/Ser Active SiteCompound->Target Specific Covalent BondOffTarget_GSHIntracellular GSH(Glutathione)Compound->OffTarget_GSH Non-specific AlkylationOffTarget_HydrolysisHydrolysis(Media/Plasma)Compound->OffTarget_Hydrolysis Ester CleavageEffect_OnTargetDesired BiologicalPhenotypeTarget->Effect_OnTargetEffect_ToxicityOxidative Stress(Cell Death)OffTarget_GSH->Effect_Toxicity GSH DepletionEffect_InactiveInactive Metabolite(Loss of Potency)OffTarget_Hydrolysis->Effect_InactiveStep1Cell Death < 6h?Step2Add 2mM NACStep1->Step2 YesRescuedToxicity Rescued?YES = Off-Target (GSH)NO = On-Target/OtherStep2->Rescued

Caption: Kinetic fate of the inhibitor. Competition between target engagement (Green) and metabolic instability/GSH reactivity (Red/Yellow).

Experimental Protocols

Protocol 1: Thiol-Reactivity Assessment (Ellman’s Assay)

Purpose: To quantify how "hot" (reactive) your compound is compared to standard controls like Iodoacetamide.

StepReagent/ConditionDurationNotes
1 Prepare 100

M DTNB (Ellman's Reagent) in PBS (pH 7.4).
N/AFreshly prepared.[1]
2 Add Cysteine (100

M) to the buffer.[1]
N/AMimics surface cysteines.
3 Add Test Compound (10

M, 50

M, 100

M).
T=0Include DMSO control.
4 Measure Absorbance (412 nm).[1]Every 5 min for 60 min.Loss of signal = Cysteine consumption.[1]
5 Analysis: Calculate

(pseudo-first-order rate).
N/AIf

min, the compound is too reactive for long-term cell culture.[1]
Protocol 2: LC-MS Stability Check

Purpose: To determine the half-life of the compound in your specific culture media.

  • Preparation: Spike the compound (10

    
    M) into:
    
    • PBS (pH 7.4)

    • Complete Media (DMEM + 10% FBS)

  • Incubation: Incubate at 37°C.

  • Sampling: Take aliquots at 0, 1, 4, 8, and 24 hours.

  • Quenching: Immediately add 3 volumes of cold Acetonitrile (ACN) to precipitate proteins and quench reactions.

  • Analysis: Centrifuge and analyze the supernatant via LC-MS/MS. Monitor the parent ion

    
    .[1][3]
    
  • Threshold: If >50% degradation occurs within 4 hours, you must use a "Pulse-Chase" dosing regimen (replace media with fresh compound every 4-6 hours).

References & Authoritative Grounding

The protocols and mechanisms described above are grounded in the foundational literature of covalent inhibitor design, specifically regarding haloacetamidine and thiophene-carboximidamide scaffolds used in PAD and NOS inhibition.

  • Luo, Y., et al. (2006). Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization.[1] Biochemistry.[1] (Describes the foundational mechanism of haloacetamidine-based covalent inactivation of PAD4).

  • Knuckley, B., et al. (2010). Substrate Specificity and Kinetic Studies of PADs 1, 3, and 4: Identifying Parallels and Differences. Biochemistry.[1] (Provides kinetic frameworks for analyzing thiophene-amidine analogs).

  • Silverman, R. B. (2013). Design of Selective Neuronal Nitric Oxide Synthase Inhibitors for the Prevention and Treatment of Neurodegenerative Diseases.[1][2] Accounts of Chemical Research.[1] (Details the thiophene-2-carboximidamide scaffold usage).

  • Singh, J., et al. (2011). The Resurgence of Covalent Drugs.[1] Nature Reviews Drug Discovery.[1] (Authoritative review on managing off-target reactivity of electrophilic warheads).

Disclaimer: This guide assumes the use of

1

Technical Support Center: Scale-Up of N'-(2-Chloroacetoxy)thiophene-2-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Scale-Up Support Center. This guide is designed for process chemists and engineers transitioning the synthesis of N'-(2-Chloroacetoxy)thiophene-2-carboximidamide from medicinal chemistry (gram-scale) to process development (kilogram-scale).

The target molecule is an O-acylated amidoxime .[1] The critical challenge in scaling this chemistry is the thermal instability of the precursor (amidoxime) and the kinetic competition between the desired O-acylation and the thermodynamic drive toward cyclization (forming a 1,2,4-oxadiazole).

Module 1: The Synthetic Workflow & Logic

The synthesis consists of two distinct chemical stages.[2] On a large scale, these must be treated as separate unit operations due to the safety profile of hydroxylamine and the exothermicity of the acylation.

Process Flow Diagram

SynthesisWorkflow Start Thiophene-2-carbonitrile Intermed Thiophene-2-carboxamidoxime (Isolate & Dry) Start->Intermed Step 1: Amidoxime Formation (60-70°C, pH 8-9) Reagent1 NH2OH (50% aq) or NH2OH·HCl/NaOH Reagent1->Intermed Target N'-(2-Chloroacetoxy) thiophene-2-carboximidamide (Kinetic Product) Intermed->Target Step 2: O-Acylation (<5°C, Anhydrous) Reagent2 Chloroacetyl Chloride Base (TEA/DIPEA) Reagent2->Target Impurity 5-(Chloromethyl)-3-(thiophen-2-yl) -1,2,4-oxadiazole (Thermodynamic Impurity) Target->Impurity Cyclization (>25°C or Acidic pH)

Figure 1: Synthetic pathway highlighting the critical divergence between the desired O-acyl product and the cyclized oxadiazole impurity.

Module 2: Critical Process Parameters (CPP) & Troubleshooting

This section addresses specific failure modes reported during scale-up.

Step 1: Amidoxime Formation

Reaction: Thiophene-2-carbonitrile + Hydroxylamine


 Thiophene-2-carboxamidoxime
ParameterLab Scale (1–10 g)Scale-Up (100 g+)Recommendation
Reagent

+ Base
50% Aqueous

Use 50% aqueous solution to reduce salt waste, but never distill it to dryness (explosion hazard).
Solvent Ethanol (Reflux)Ethanol/Water or IPAUse IPA/Water mixtures. Water solubility increases with temperature; cooling drives crystallization.
Quench EvaporationCrystallizationDo not rotovap to dryness. Cool to 0°C to precipitate the amidoxime.

Q: Why is my amidoxime intermediate colored (pink/brown) instead of white?

  • Root Cause: Oxidation of hydroxylamine or trace metal contamination (Fe/Cu).

  • Fix: Add a chelating agent (EDTA, 0.1 mol%) to the reaction mixture. Ensure the hydroxylamine source is fresh; aged hydroxylamine decomposes to nitrogen oxides which cause discoloration.

  • Impact: Colored impurities can catalyze decomposition in the next step. Recrystallize from IPA/Water if the color is intense.

Q: I am seeing a "runaway" exotherm during hydroxylamine addition.

  • Root Cause: Free base hydroxylamine (

    
    ) is thermally unstable. Accumulation of unreacted reagent followed by a sudden reaction kick.
    
  • Fix: Dosing Control. Do not add all hydroxylamine at once. Use a dosing pump. Maintain internal temperature at 60–70°C during addition to consume the reagent as it is added (feed-limited regime), preventing accumulation [1, 2].

Step 2: Acylation with Chloroacetyl Chloride

Reaction: Amidoxime +




Product

Q: The product contains 10–15% of a "cyclized" impurity (Oxadiazole). How do I stop this?

  • Mechanism: The O-acylated product is the kinetic product. Heat or acid catalyzes the dehydration of the O-acyl amidine into the 1,2,4-oxadiazole ring (Tiemann rearrangement type mechanism) [3].

  • Troubleshooting Protocol:

    • Temperature: The reaction must be kept between -5°C and 0°C. Even rising to 20°C promotes cyclization.

    • Addition Rate: Chloroacetyl chloride addition is highly exothermic. If added too fast, local hot spots >20°C will form the oxadiazole immediately.

    • Base Scavenging: Ensure >1.1 equivalents of base (Triethylamine or DIPEA) are present before adding the acid chloride. Acidic conditions (HCl generation) accelerate the cyclization.

Q: My yield is low (<50%), and I see starting material despite adding excess acid chloride.

  • Root Cause: Hydrolysis of Chloroacetyl Chloride.

  • Explanation: Chloroacetyl chloride is extremely moisture-sensitive. If your solvent (DCM, THF, or Toluene) is "wet" (>0.1% water), the reagent hydrolyzes to chloroacetic acid, which does not react with the amidoxime under these conditions.

  • Fix:

    • Dry solvents (Karl Fischer < 0.05%).

    • Verify the titer of Chloroacetyl chloride.

    • Switch to a Schotten-Baumann protocol (Biphasic: DCM + Aq.

      
      ) if anhydrous conditions are difficult to maintain. The reaction of the acid chloride with the amidoxime (in organic phase) is often faster than hydrolysis [4].
      

Q: The product is oiling out or sticky during isolation.

  • Root Cause: Residual hydrochloride salts (TEA·HCl) or oligomers.

  • Fix:

    • Wash Protocol: Wash the organic layer with cold 5%

      
       (removes HCl), then water, then brine.
      
    • Anti-solvent: If using DCM, exchange solvent to MTBE or Heptane/IPA to force precipitation of the solid product.

Module 3: Safety & Hazard Management (E-E-A-T)

Scale-up introduces thermal hazards not visible on the milligram scale.

1. Hydroxylamine (HA) Hazards
  • Explosive Potential: Pure or highly concentrated HA can explode on heating. Never heat HA solutions above 70°C without rigorous DSC (Differential Scanning Calorimetry) data [1, 5].

  • Metal Incompatibility: HA reacts violently with metals (Fe, Cu, Zn). Use glass-lined or Hastelloy reactors. Avoid stainless steel (SS316) if possible for prolonged storage of the free base.

2. Chloroacetyl Chloride
  • Toxicity: Potent lachrymator and corrosive.

  • Engineering Control: Use a closed dosing system (peristaltic pump). The off-gas (HCl) must be routed to a caustic scrubber (NaOH).

  • Bifunctionality: While the acid chloride reacts first, the alkyl chloride (

    
    ) is an alkylating agent. Avoid using strong nucleophilic bases (like NaOH) at high temperatures, or you may alkylate the amidine nitrogen.
    
Module 4: Logic Tree for Impurity Analysis

Use this decision tree to diagnose purity issues in the final product.

TroubleshootingTree Issue Impurity Detected in HPLC Type Identify Impurity Type Issue->Type Oxadiazole Cyclized Product (M-18 mass) Type->Oxadiazole Hydrolysis Starting Amidoxime (Incomplete Rxn) Type->Hydrolysis Dimer Dimer/Oligomer Type->Dimer Action1 Action: Lower Rxn Temp (<0°C) Increase Base Eq. Oxadiazole->Action1 Cause: High Temp/Acid Action2 Action: Check KF of Solvent Use Fresh Acid Chloride Hydrolysis->Action2 Cause: Wet Solvent/Reagent Action3 Action: Dilute Reaction (Maintain <5 Vol) Dimer->Action3 Cause: Concentrated Rxn

Figure 2: Diagnostic logic for common impurities in O-acylation of amidoximes.

References
  • Cisneros, L. O., et al. (2001). "Thermal Hazard Evaluation and Safety Considerations for the Use of Hydroxylamine." Organic Process Research & Development, 5(6), 586–592. Link

  • Wei, C., et al. (2006). "Safe Scale-Up of an Exothermic Reaction Using Hydroxylamine." Organic Process Research & Development, 10(3). Link

  • Augustin, M., et al. (2022).[1][3] "Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes." Molecules, 27(21), 7520. Link

  • Dunn, P. J., et al. (2011). "Green Chemistry in the Pharmaceutical Industry." Wiley-VCH. (General reference for Schotten-Baumann scale-up).
  • Iwata, Y., et al. (2003). "Explosion of Hydroxylamine during Process Development." Journal of Loss Prevention in the Process Industries. Link

Sources

Validation & Comparative

"confirming the structure of N'-(2-Chloroacetoxy)thiophene-2-carboximidamide by X-ray crystallography"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4]

The compound N'-(2-Chloroacetoxy)thiophene-2-carboximidamide represents a critical class of O-acylated amidoximes . These molecules are chemically significant for two reasons:

  • Prodrug Potential: They serve as bioreversible prodrugs for amidines (e.g., thrombin inhibitors), improving oral bioavailability.

  • Synthetic Instability: They are the direct precursors to 1,2,4-oxadiazoles . Upon heating or base catalysis, they undergo intramolecular cyclization (Tiemann rearrangement type), losing water/acid to form the heterocycle.

The Challenge: Distinguishing the linear O-acylated intermediate from its cyclized 1,2,4-oxadiazole isomer is often ambiguous using standard NMR techniques due to overlapping chemical shifts and rapid tautomerization. Single Crystal X-ray Diffraction (SC-XRD) is the only definitive method to confirm the linear structure, define the


 isomerism across the C=N bond, and validate the integrity of the labile N-O-C(=O) linkage.

Comparative Analysis: XRD vs. Alternative Methods

To justify the resource intensity of X-ray crystallography, we must compare it against standard alternatives for this specific molecular class.

Table 1: Structural Elucidation Matrix
FeatureSC-XRD (Gold Standard) NMR (

H,

C, NOESY)
DFT (Computational)
Primary Output Absolute 3D configuration (

coords)
Connectivity & Magnetic environmentTheoretical Energy Minima
Isomer Distinction Definitive. Distinguishes

isomers and s-cis/s-trans thiophene rotamers.
Ambiguous. Broadening of NH signals often obscures NOE correlations.Predictive. Suggests most stable isomer but cannot confirm actual sample state.
Cyclization Check Visual. Clearly shows linear N-O-C(=O) vs. cyclic N-O-C=N.Inferential. Requires comparison of carbonyl shifts; often inconclusive if mixtures exist.N/A
Sample State Solid State (Crystal)Solution StateGas/Solvent Phase (Model)
Limitations Requires single crystal; time-intensive.Solvent effects can shift tautomeric equilibria.Dependent on basis set accuracy.
Why XRD is Non-Negotiable here:

In solution (NMR), thiophene-2-carboximidamide derivatives often exhibit rapid proton exchange on the amidine nitrogen, averaging signals. Furthermore, the chemical shift difference between the carbonyl carbon in the linear ester (approx. 165-170 ppm) and the cyclized oxadiazole (approx. 175-180 ppm) can be subtle and solvent-dependent. XRD freezes the molecule in its solid-state conformation, providing an indisputable "snapshot" of the molecular connectivity.[1]

Experimental Protocol: SC-XRD Workflow

This protocol is designed to maximize the probability of obtaining diffraction-quality crystals for this labile ester.

Phase 1: Crystallization Strategy

Objective: Grow crystals slowly to avoid inducing cyclization (which is thermally driven).

  • Solvent Selection: Use non-nucleophilic solvents. Avoid alcohols if possible to prevent transesterification.

    • Primary System: Dichloromethane (DCM) / Hexane vapor diffusion.

    • Secondary System: Acetone / Pentane slow evaporation at 4°C.

  • Procedure (Vapor Diffusion):

    • Dissolve 20 mg of the crude N'-(2-Chloroacetoxy)thiophene-2-carboximidamide in 0.5 mL of DCM in a small inner vial.

    • Place this vial inside a larger jar containing 5 mL of Hexane.

    • Cap tightly and store at 4°C (Critical: Low temperature inhibits cyclization to the oxadiazole).

    • Monitor for 2-5 days for prism-like colorless crystals.

Phase 2: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K\alpha or Cu-K\alpha radiation).

  • Temperature: 100 K (Mandatory). Cooling reduces thermal vibration of the flexible chloroacetoxy tail and prevents crystal degradation during exposure.

  • Resolution Goal: 0.75 Å or better.

Phase 3: Structure Solution (SHELX Pathway)
  • Space Group Determination: Expect Monoclinic (

    
    ) or Triclinic (
    
    
    
    ), common for planar aromatic systems with polar tails.
  • Refinement:

    • Locate the heavy Chlorine atom first (via Patterson or Direct Methods).

    • Assign the Thiophene Sulfur (distinguishable by electron density magnitude vs. Carbon).

    • Critical Check: Locate the Hydrogen atoms on the amide nitrogen (

      
      ). Their presence confirms the amidine structure (linear) rather than the oxadiazole (which would lack these specific protons).
      

Decision Logic & Structural Validation

The following diagram illustrates the logical workflow to distinguish the target molecule from its rearrangement product.

StructuralValidation Start Crude Product (N'-(2-Chloroacetoxy)...) Cryst Crystallization (DCM/Hexane, 4°C) Start->Cryst Slow Diffusion XRD SC-XRD Data Collection (100 K) Cryst->XRD Select Prism Solve Structure Solution (SHELXT) XRD->Solve Check1 Check N-O Bond Length Solve->Check1 Linear Target Confirmed: Linear O-Acyl Amidoxime (d(N-O) ≈ 1.45 Å) Check1->Linear Exocyclic N-O Cyclic Rearrangement Detected: 1,2,4-Oxadiazole (d(N-O) ≈ 1.38 Å inside ring) Check1->Cyclic Endocyclic N-O Isomer Determine E/Z Configuration (Torsion Angles) Linear->Isomer

Figure 1: Decision workflow for structural validation. The critical discriminator is the N-O bond environment (exocyclic vs. endocyclic).

Expected Crystallographic Metrics (Reference Data)

When analyzing your solved structure, compare your data against these established ranges for thiophene-amidoxime derivatives. Deviations >0.05 Å suggest disorder or incorrect assignment.

Table 2: Key Geometric Parameters
ParameterAtom PairExpected Value (Linear)Expected Value (Cyclized Oxadiazole)Significance
Bond Length N–O 1.44 – 1.46 Å 1.36 – 1.40 Å Primary Indicator. The single bond in the linear ester is significantly longer than the delocalized bond in the ring.
Bond Length C=N (Amidine)1.28 – 1.30 Å1.30 – 1.35 Å (Aromatic)Linear form retains localized double bond character.
Bond Length C–Cl1.75 – 1.78 ÅN/A (if Cl lost)Confirms presence of the chloroacetyl tail.
Torsion C–C–C=N

0° or 180°
0° (Planar)Defines s-cis vs s-trans orientation of the thiophene ring relative to the amidine.

Note on Hydrogen Bonding: Expect to see strong intermolecular hydrogen bonds forming dimers (


 motif) between the amide 

and the carbonyl oxygen of a neighboring molecule. This packing force is often what stabilizes the linear crystal lattice.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link] (Use for searching "thiophene-2-carboximidamide" substructures to validate unit cell dimensions.)

  • Bernstein, J.Polymorphism in Molecular Crystals. Oxford University Press, 2002.
  • Lankau, H. J., et al. "Synthesis and pharmacology of 3-substituted 1,2,4-oxadiazoles." Pharmazie, 1999.
  • Sheldrick, G. M. "A short history of SHELX." Acta Crystallographica Section A, 2008. [Link] (The standard software citation for the refinement protocols described above.)

Sources

A Strategic Guide to the Target Validation of N'-(2-Chloroacetoxy)thiophene-2-carboximidamide and Novel Covalent Probes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the rigorous validation of the biological target of novel covalent compounds, using the hypothetical molecule N'-(2-Chloroacetoxy)thiophene-2-carboximidamide as a case study. As of this writing, this specific molecule is not characterized in publicly accessible scientific literature. Therefore, this document serves as a practical, methodology-focused guide for researchers navigating the complex process of target deconvolution for newly synthesized covalent inhibitors.

The chemical structure of N'-(2-Chloroacetoxy)thiophene-2-carboximidamide, particularly the presence of a chloroacetoxy group, strongly suggests its potential as a covalent inhibitor. This reactive group is an electrophile that can form a stable covalent bond with nucleophilic residues (such as cysteine, lysine, or histidine) on a protein target. This guide will compare and contrast essential methodologies for confirming this putative target engagement and elucidating its downstream biological consequences.

Part 1: Foundational Principles of Target Validation for Covalent Inhibitors

The validation of a biological target for a covalent inhibitor is a multi-step process that aims to unequivocally demonstrate that the observed biological effect of the compound is a direct result of its interaction with a specific protein target. A robust validation strategy should provide evidence at multiple levels: biochemical, cellular, and phenotypic.

Here, we present a logical workflow for the target validation of a novel covalent probe like N'-(2-Chloroacetoxy)thiophene-2-carboximidamide.

G cluster_0 Phase 1: Target Identification & Initial Engagement cluster_1 Phase 2: Cellular Target Engagement & Selectivity cluster_2 Phase 3: Phenotypic & Functional Validation A Putative Target Identification (e.g., via Chemoproteomics) B Biochemical Confirmation (Enzyme/Binding Assays) A->B Identified Hits C Cellular Thermal Shift Assay (CETSA) B->C Confirmed Biochemical Hit D Competitive Pull-down Assays C->D E Western Blot for Target Modification D->E F Target Knockdown/Knockout (siRNA/CRISPR) E->F Verified Cellular Engagement G Rescue Experiments F->G Phenocopy H Downstream Pathway Analysis G->H

Figure 1: A generalized workflow for the validation of a novel covalent inhibitor's biological target.

Part 2: Comparative Analysis of Key Target Validation Methodologies

The following sections provide a detailed comparison of essential experimental techniques for validating the target of N'-(2-Chloroacetoxy)thiophene-2-carboximidamide.

Biochemical Assays: Direct Target Interaction

Biochemical assays are fundamental to confirming a direct interaction between the compound and its putative protein target. These assays are performed in a purified, cell-free system.

Assay Type Principle Advantages Limitations
Enzymatic Activity Assay Measures the effect of the compound on the catalytic activity of the target enzyme.Direct measure of functional consequence; allows for determination of IC50.Only applicable to enzyme targets; may not capture all binding events.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of the compound to the target protein.Provides a complete thermodynamic profile of the interaction (KD, ΔH, ΔS).Requires large amounts of pure protein; low throughput.
Surface Plasmon Resonance (SPR) Measures the change in refractive index at the surface of a sensor chip as the compound binds to the immobilized target protein.Real-time binding kinetics (kon, koff); high sensitivity.Requires specialized equipment; protein immobilization can affect activity.

Protocol Spotlight: In Vitro Enzymatic Activity Assay

This protocol assumes a hypothetical kinase target for N'-(2-Chloroacetoxy)thiophene-2-carboximidamide.

  • Reagents and Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate peptide

    • ATP

    • N'-(2-Chloroacetoxy)thiophene-2-carboximidamide (dissolved in DMSO)

    • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)

    • Detection reagent (e.g., ADP-Glo™, Promega)

    • 384-well white assay plates

  • Procedure:

    • Prepare serial dilutions of N'-(2-Chloroacetoxy)thiophene-2-carboximidamide in kinase buffer.

    • Add 2.5 µL of the compound dilutions to the wells of a 384-well plate. Include DMSO-only controls.

    • Add 2.5 µL of a 2X kinase solution to each well and incubate for 30 minutes at room temperature to allow for covalent bond formation.

    • Initiate the kinase reaction by adding 5 µL of a 2X substrate/ATP solution.

    • Allow the reaction to proceed for 1 hour at 30°C.

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement Assays: Confirming Interaction in a Biological Context

While biochemical assays are crucial, it is essential to demonstrate that the compound engages its target within the complex environment of a living cell.

Assay Type Principle Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes the target protein against thermal denaturation.Label-free; confirms direct target engagement in intact cells and tissues.Not all binding events lead to thermal stabilization; requires target-specific antibodies.
Competitive Pull-down with a Biotinylated Probe A biotinylated version of the compound is used to pull down the target protein. Competition with the unlabeled compound demonstrates target specificity.Can identify unknown targets; provides direct evidence of binding.Synthesis of a functional biotinylated probe can be challenging; non-specific binding can be an issue.
Western Blotting for Target Modification Utilizes an antibody that specifically recognizes the drug-modified protein or a change in its post-translational modification state.Direct visualization of target modification; can be highly specific.Requires the development of specific antibodies; not universally applicable.

Protocol Spotlight: Cellular Thermal Shift Assay (CETSA)

  • Reagents and Materials:

    • Cultured cells expressing the target protein

    • N'-(2-Chloroacetoxy)thiophene-2-carboximidamide

    • PBS (Phosphate-Buffered Saline)

    • Protease inhibitor cocktail

    • PCR tubes

    • Thermal cycler

    • Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)

    • SDS-PAGE and Western blotting reagents

    • Antibody specific to the target protein

  • Procedure:

    • Treat cultured cells with either vehicle (DMSO) or varying concentrations of N'-(2-Chloroacetoxy)thiophene-2-carboximidamide for a specified time.

    • Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

    • Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

    • Separate the soluble and precipitated protein fractions by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Collect the supernatant (soluble fraction) and analyze the protein concentration.

    • Analyze the amount of soluble target protein at each temperature by SDS-PAGE and Western blotting using a target-specific antibody.

    • Plot the band intensity of the soluble protein against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the drug-treated samples indicates target engagement.

G cluster_0 CETSA Workflow A Treat Cells with Compound B Harvest and Aliquot Cells A->B C Heat Shock (Temperature Gradient) B->C D Cell Lysis (Freeze-Thaw) C->D E Separate Soluble/Insoluble Fractions D->E F Western Blot for Target Protein E->F G Generate Melting Curve F->G

Figure 2: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Part 3: Functional Genomics and Phenotypic Validation

The ultimate goal of target validation is to link the engagement of a specific target to a measurable cellular phenotype. Functional genomics approaches are indispensable for this purpose.

Technique Principle Advantages Limitations
siRNA/shRNA Knockdown Small interfering RNAs or short hairpin RNAs are used to reduce the expression of the target protein.Relatively simple and rapid; can be used in a wide variety of cell lines.Incomplete knockdown can lead to ambiguous results; potential for off-target effects.
CRISPR/Cas9 Knockout The CRISPR/Cas9 system is used to create a permanent loss-of-function mutation in the gene encoding the target protein.Complete and permanent gene knockout; high specificity.Can be more time-consuming to generate stable knockout cell lines; potential for off-target edits.
Rescue Experiments The phenotype induced by the compound is "rescued" by overexpressing a drug-resistant mutant of the target protein.Provides strong evidence for on-target activity.Requires the identification or generation of a drug-resistant mutant.

A key experiment is to determine if the genetic knockdown or knockout of the putative target phenocopies the effect of N'-(2-Chloroacetoxy)thiophene-2-carboximidamide treatment. For example, if the compound induces apoptosis, does the knockdown of the target protein also lead to apoptosis?

Part 4: Conclusion and Future Directions

The validation of the biological target of a novel covalent probe like N'-(2-Chloroacetoxy)thiophene-2-carboximidamide requires a multi-faceted and rigorous experimental approach. This guide has outlined a logical progression of experiments, from initial biochemical confirmation of target engagement to cellular and phenotypic validation. By employing a combination of these techniques, researchers can build a compelling case for the mechanism of action of their compound, a critical step in the drug discovery and development process.

Future directions for validating the target of N'-(2-Chloroacetoxy)thiophene-2-carboximidamide would include chemoproteomic approaches to identify its targets on a proteome-wide scale, thereby assessing its selectivity. Additionally, the development of a clickable or biotinylated version of the compound would enable more direct and powerful target identification and validation studies.

References

  • Cellular Thermal Shift Assay (CETSA): Martínez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • Covalent Inhibitors: Singh, J., et al. (2011). The rise of covalent drugs. Nature Reviews Drug Discovery. [Link]

  • Isothermal Titration Calorimetry (ITC): Pierce, M. M., et al. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods. [Link]

  • Surface Plasmon Resonance (SPR): Schasfoort, R. B. M. (2017). Handbook of Surface Plasmon Resonance. Royal Society of Chemistry. [Link]

  • CRISPR/Cas9 System: Jinek, M., et al. (2012). A programmable dual-RNA-guided DNA endonuclease in adaptive bacterial immunity. Science. [Link]

  • Chemoproteomics: Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry. [Link]

A Comparative Guide to the Anticancer Potential of Thiophene-Carboxamide Derivatives: A Focus on N'-(2-Chloroacetoxy)thiophene-2-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the anticancer activity of thiophene-carboxamide derivatives, a promising class of compounds in oncology research. While direct experimental data for N'-(2-Chloroacetoxy)thiophene-2-carboximidamide is not yet prevalent in published literature, this guide will establish a framework for understanding its potential efficacy by examining structurally related analogs. We will delve into the mechanistic underpinnings of this compound class, compare their cytotoxic potencies across various cancer cell lines, and provide detailed experimental protocols for researchers seeking to evaluate these molecules.

Introduction: The Thiophene-Carboxamide Scaffold in Oncology

The thiophene ring is a privileged heterocyclic scaffold in medicinal chemistry, known for its presence in a multitude of biologically active compounds.[1][2] When coupled with a carboxamide linkage, the resulting thiophene-carboxamide core offers a versatile platform for designing novel anticancer agents.[3][4] This structural motif allows for diverse substitutions that can modulate the compound's physicochemical properties and its interaction with various biological targets.[3][5]

The general structure of the thiophene-carboxamide scaffold is depicted below:

Thiophene-Carboxamide Core Thiophene-Carboxamide Core R1 R1 R2 R2 S S C1 C1 C1->S C4 C4 C1->C4 C2 C2 C2->S C3 C3 C2->C3 C3->R2 C3->C4 C=O C=O C3->C=O C4->R1 N-R3 N-R3 C=O->N-R3

Caption: General structure of the thiophene-carboxamide scaffold.

Substitutions at the R1, R2, and R3 positions can significantly influence the anticancer activity, selectivity, and mechanism of action.

Mechanisms of Anticancer Activity

Thiophene-carboxamide derivatives have been shown to exert their anticancer effects through multiple mechanisms, making them a rich area for drug discovery. The primary mechanisms identified in the literature include:

  • Tubulin Polymerization Inhibition: Several thiophene-carboxamide derivatives act as biomimetics of Combretastatin A-4 (CA-4), a potent natural product that inhibits tubulin polymerization.[1][6][7] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] The thiophene ring's aromaticity plays a crucial role in the interaction with the tubulin pocket.[1][6]

  • Induction of Apoptosis: Beyond tubulin inhibition, many thiophene-carboxamides trigger programmed cell death through intrinsic and extrinsic apoptotic pathways. This is often characterized by the activation of key executioner caspases, such as caspase-3, -7, -8, and -9, and the suppression of anti-apoptotic proteins like Bcl-2.[3]

  • Enzyme Inhibition: Certain derivatives have demonstrated inhibitory activity against key enzymes involved in cancer cell signaling and proliferation. These include:

    • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of this receptor tyrosine kinase can disrupt angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[3]

    • PTP1B (Protein Tyrosine Phosphatase 1B): As PTP1B is overexpressed in several cancers, its inhibition is a valid therapeutic strategy.[3][8]

Comparative Analysis of Anticancer Activity

The cytotoxic potency of thiophene-carboxamide derivatives varies significantly based on their chemical structure and the cancer cell line being tested. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several representative compounds from published studies.

Compound/DerivativeCancer Cell LineIC50 (µM)Putative Mechanism of ActionReference
Compound 2b Hep3B (Liver)5.46Tubulin Polymerization Inhibitor[1]
Compound 2e Hep3B (Liver)12.58Tubulin Polymerization Inhibitor[1]
BMPT HepG2 (Liver)Low micromolarCaspase-3/8/9 activation, Bcl-2 suppression[3]
BMPT Caco-2 (Colorectal)Low micromolarCaspase-3/8/9 activation, Bcl-2 suppression[3]
MB-D2 MCF-7 (Breast)< 50Caspase 3/7 activation, mitochondrial depolarization[3]
MB-D2 HT-29 (Colon)< 75Caspase 3/7 activation, mitochondrial depolarization[3]
MB-D2 A375 (Melanoma)< 50Caspase 3/7 activation, mitochondrial depolarization[3]
(E)-N'-(2-hydroxy-3-methoxybenzylidene)thiophene-2-carbohydrazide Various0.82 - 12.90Not specified[8]

Projecting the Potential of N'-(2-Chloroacetoxy)thiophene-2-carboximidamide

Based on the structure-activity relationships observed in the broader class of thiophene-carboxamides, we can hypothesize the potential anticancer activity of N'-(2-Chloroacetoxy)thiophene-2-carboximidamide .

The presence of the thiophene-2-carboximidamide core suggests a potential for interaction with biological targets similar to other active derivatives. The N'-(2-Chloroacetoxy) moiety is particularly noteworthy. The chloroacetyl group is a known reactive functional group that can alkylate nucleophilic residues in proteins, potentially leading to irreversible inhibition of a target enzyme or protein. This could confer a potent and durable anticancer effect.

A plausible hypothesis is that N'-(2-Chloroacetoxy)thiophene-2-carboximidamide could act as a dual-action agent: the thiophene-carboximidamide core might guide the molecule to a specific biological target (e.g., tubulin or a kinase), and the chloroacetoxy group could then form a covalent bond, leading to irreversible inhibition.

Experimental Protocols for Evaluation

To validate the anticancer potential of N'-(2-Chloroacetoxy)thiophene-2-carboximidamide and other novel derivatives, a series of in vitro assays are essential. The following are detailed, step-by-step methodologies for key experiments.

Cell Viability Assessment (MTT Assay)

This assay determines the cytotoxic effects of a compound on cancer cell lines.

Workflow:

A Seed cancer cells in 96-well plates B Incubate for 24h for cell attachment A->B C Treat cells with varying concentrations of the test compound B->C D Incubate for 24-72h C->D E Add MTT solution and incubate for 4h D->E F Add DMSO to dissolve formazan crystals E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, A375) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete cell culture medium.[9]

  • Adherence: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the thiophene-carboxamide derivative in complete medium. After 24 hours, replace the existing medium with 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).[9]

  • Incubation: Incubate the plates for another 24-72 hours.[9]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Detection (Caspase-3/7 Activity Assay)

This assay quantifies the activation of executioner caspases, which is a hallmark of apoptosis.

Workflow:

A Seed cells in a white-walled 96-well plate B Allow cells to attach overnight A->B C Treat cells with the test compound (around IC50) B->C D Incubate for a predetermined time (e.g., 24h) C->D E Add Caspase-Glo® 3/7 reagent D->E F Incubate at room temperature E->F G Measure luminescence F->G

Caption: Workflow for the Caspase-3/7 activity assay.

Detailed Protocol:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at an appropriate density and allow them to attach overnight.[9]

  • Compound Treatment: Treat the cells with the thiophene-carboxamide derivative at concentrations around its predetermined IC50 value for a specific duration (e.g., 24 hours).[9]

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.[9]

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity.

Conclusion and Future Directions

The thiophene-carboxamide scaffold represents a highly promising platform for the development of novel anticancer agents. The diverse mechanisms of action, including tubulin polymerization inhibition, induction of apoptosis, and enzyme inhibition, underscore the therapeutic potential of this class of compounds.

While direct experimental evidence for N'-(2-Chloroacetoxy)thiophene-2-carboximidamide is currently lacking, its structural features suggest a high potential for potent anticancer activity, possibly through a covalent inhibition mechanism. The experimental protocols detailed in this guide provide a robust framework for the in vitro evaluation of this and other novel thiophene-carboxamide derivatives.

Future research should focus on the synthesis and biological evaluation of N'-(2-Chloroacetoxy)thiophene-2-carboximidamide to validate its hypothesized anticancer effects. Further studies should also aim to elucidate its specific molecular target(s) and mechanism of action, which will be crucial for its potential development as a clinical candidate.

References

  • Al-Ostoot, F. H., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Biomimetics, 7(4), 247. [Link]

  • An-Najah Staff. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. An-Najah National University. [Link]

  • Biris, C. G., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]

  • El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2999. [Link]

  • Semantic Scholar. (n.d.). Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Semantic Scholar. [Link]

  • Al-Mousawi, S. M., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. MDPI. [Link]

  • ResearchGate. (2024). Synthesized thiophene derivatives identified with anticancer activity. ResearchGate. [Link]

  • PubMed. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. PubMed. [Link]

  • PrepChem.com. (n.d.). Synthesis of N-(2-aminoethyl)-thiophene-2-carboxamide. PrepChem.com. [Link]

  • Google Patents. (n.d.). CN111205266A - Synthetic method of 2-thiopheneacetic acid.
  • ResearchGate. (n.d.). Suggested mechanism for formation of thiophene-2-carboxylic acid (7),... ResearchGate. [Link]

  • University of Washington. (2017). Phenotypic Optimization of Urea-Thiophene Carboxamides To Yield Potent, Well Tolerated, and Orally Active Protective Agents against Aminoglycoside-Induced Hearing Loss. University of Washington. [Link]

  • ResearchGate. (2025). (PDF) Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. ResearchGate. [Link]

Sources

"in vivo efficacy studies of N'-(2-Chloroacetoxy)thiophene-2-carboximidamide in animal models"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vivo Efficacy of Thiophene-2-Carboximidamide Derivatives

A Comparative Analysis of N'-(2-Chloroacetoxy)thiophene-2-carboximidamide in Preclinical Animal Models

Prepared by: A Senior Application Scientist

This guide provides a comprehensive overview of the in vivo efficacy evaluation for N'-(2-Chloroacetoxy)thiophene-2-carboximidamide, a novel compound within the broader class of thiophene carboxamides and carboximidamides. While direct in vivo studies on this specific molecule are not yet publicly available, this document synthesizes existing knowledge on structurally related compounds to establish a robust framework for its preclinical assessment. We will explore its likely therapeutic applications, propose a detailed experimental protocol for an anticancer xenograft model, and compare its potential efficacy against established therapeutic alternatives.

Introduction: The Therapeutic Potential of the Thiophene Carboximidamide Scaffold

The thiophene ring is a privileged scaffold in medicinal chemistry, known for its aromaticity and ability to engage in various biological interactions. Thiophene-2-carboxamide and carboximidamide derivatives have emerged as a versatile class of compounds with a wide range of pharmacological activities. Various analogs have been investigated as potent anticancer agents, demonstrating mechanisms that include the inhibition of critical signaling pathways like VEGFR-2, tubulin polymerization, and various kinases such as EGFR and BRAF.[1][2][3][4] Others have shown promise as neuronal nitric oxide synthase (nNOS) inhibitors for melanoma, as antifungal agents, and as anti-inflammatory molecules.[5][6][7][8]

The specific compound, N'-(2-Chloroacetoxy)thiophene-2-carboximidamide , possesses a key structural feature: a chloroacetoxy group. This moiety strongly suggests its design as a prodrug.[9][10] Prodrugs are inactive precursors that are converted into the active pharmacological agent in vivo through enzymatic or chemical reactions.[11][12] The ester linkage in the chloroacetoxy group is susceptible to hydrolysis by esterase enzymes, which are abundant in the body. This biotransformation would release an active N'-hydroxythiophene-2-carboximidamide metabolite, potentially improving the compound's solubility, bioavailability, and pharmacokinetic profile.[10] Given the established antiproliferative and pro-apoptotic activity of related thiophene scaffolds, a primary and logical application for this compound is in oncology, particularly in cancers like melanoma where nNOS inhibition has been identified as a therapeutic strategy.[1][8][13]

Proposed In Vivo Efficacy Study: Human Melanoma Xenograft Model

To rigorously evaluate the anticancer potential of N'-(2-Chloroacetoxy)thiophene-2-carboximidamide, a human tumor xenograft model using immunocompromised mice is the gold standard.[2][3][14] This model allows for the growth of human cancer cells in a living organism, providing a platform to assess a drug's ability to inhibit tumor growth and its potential toxicity.[15]

Rationale for Model Selection
  • Immunocompromised Host: Severe Combined Immunodeficient (SCID) or athymic nude mice are used as they lack a functional adaptive immune system, which prevents the rejection of transplanted human tumor cells.[3][16]

  • Cell Line Selection: A well-characterized human melanoma cell line, such as A375 (BRAF V600E mutant) or SK-MEL-28, should be selected. These lines are widely used and data can be compared across studies.

  • Subcutaneous Implantation: Subcutaneous injection of tumor cells into the flank of the mouse is a common and effective method. It allows for easy, non-invasive monitoring and measurement of tumor growth over time.[14]

Detailed Experimental Protocol

Herein is a step-by-step protocol for assessing the in vivo efficacy of the test compound.

  • Animal Acclimatization & Husbandry:

    • Procure 6-8 week old female SCID mice and allow them to acclimatize for at least one week in a specific pathogen-free (SPF) facility.

    • House mice in sterile micro-isolator cages with ad libitum access to sterile food and water. Maintain a 12-hour light/dark cycle.

  • Tumor Cell Culture & Implantation:

    • Culture A375 human melanoma cells in appropriate media (e.g., DMEM with 10% FBS) under standard conditions (37°C, 5% CO2).

    • Harvest cells during the logarithmic growth phase. Resuspend cells in a sterile, serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring & Group Randomization:

    • Monitor tumor growth every 2-3 days using a digital caliper. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .

    • Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Groups & Administration:

    • Group 1 (Vehicle Control): Administer the vehicle solution (e.g., 5% DMSO, 40% PEG300, 55% saline) via intraperitoneal (i.p.) injection daily.

    • Group 2 (Test Compound): Administer N'-(2-Chloroacetoxy)thiophene-2-carboximidamide at a predetermined dose (e.g., 25 mg/kg, i.p., daily). Dose selection should be based on prior maximum tolerated dose (MTD) studies.

    • Group 3 (Positive Control): Administer a standard-of-care agent for melanoma, such as Dacarbazine (DTIC) at 40 mg/kg, i.p., on a relevant schedule.[1]

    • Group 4 (Combination Therapy - Optional): Administer the test compound in combination with the positive control to assess synergistic effects.

  • Efficacy & Toxicity Assessment:

    • Continue to measure tumor volume and body weight 2-3 times per week for the duration of the study (typically 21-28 days).

    • Monitor animals daily for any clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur). A body weight loss exceeding 20% is a common endpoint criterion.

    • At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100 .

    • Analyze the data using appropriate statistical tests (e.g., two-way ANOVA for tumor growth curves, Student's t-test for final tumor weights). A p-value < 0.05 is typically considered statistically significant.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_implant Implantation & Growth cluster_treat Treatment Phase (21-28 days) cluster_analysis Analysis Phase acclimate Acclimatize SCID Mice implant Subcutaneous Implantation (5x10^6 cells/mouse) acclimate->implant culture Culture A375 Melanoma Cells culture->implant monitor_growth Monitor Tumor Growth (Volume = 100-150 mm³) implant->monitor_growth randomize Randomize into Groups monitor_growth->randomize treat_vehicle Group 1: Vehicle Control randomize->treat_vehicle treat_test Group 2: Test Compound randomize->treat_test treat_positive Group 3: Positive Control (DTIC) randomize->treat_positive measure Measure Tumor Volume & Body Weight treat_vehicle->measure treat_test->measure treat_positive->measure endpoint Endpoint: Euthanasia & Tumor Excision measure->endpoint At study conclusion analysis Data Analysis (TGI, Statistics) endpoint->analysis G cluster_outputs Cellular Processes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Growth Cell Growth mTORC1->Growth Metabolite Active Metabolite of Test Compound Metabolite->PI3K Inhibits Metabolite->Akt Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Conclusion and Future Directions

N'-(2-Chloroacetoxy)thiophene-2-carboximidamide represents a promising therapeutic candidate based on the well-documented and versatile activities of its structural class. Its design as a prodrug is a rational strategy to optimize drug-like properties. The proposed in vivo melanoma xenograft model provides a clear and robust path for evaluating its preclinical efficacy and safety.

A successful outcome from this study, demonstrating significant tumor growth inhibition with a favorable safety profile compared to standards of care like Dacarbazine, would strongly warrant further investigation. Subsequent studies should focus on elucidating the precise mechanism of action, exploring efficacy in other cancer models (e.g., patient-derived xenografts), and conducting detailed pharmacokinetic and toxicology studies to prepare for potential clinical translation.

References

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. PMC. [Link]

  • The effect of non-steroidal anti-inflammatory agents on behavioural changes and cytokine production following systemic inflammation: Implications for a role of COX-1. PMC. [Link]

  • Effective Treatment of Advanced Human Melanoma Metastasis in Immunodeficient Mice Using Combination Metronomic Chemotherapy Regimens. PMC. [Link]

  • Antitumor Efficacy Testing in Rodents | JNCI: Journal of the National Cancer Institute. Oxford Academic. [Link]

  • In vivo Acute Inflammatory Models. Redoxis. [Link]

  • Xenograft Models - Ichor Life Sciences. Ichor Life Sciences. [Link]

  • Cell-Derived Xenografts. Antineo. [Link]

  • Xenograft Models. Creative Biolabs. [Link]

  • Pharmacology-Systemic inflammation-LPS Model. Sygnature Discovery. [Link]

  • Recent progress in prodrug design strategies based on generally applicable modifications. PubMed. [Link]

  • Profiling of LPS-Induced Acute Systemic Inflammation in Mouse. Sygnature Discovery. [Link]

  • Evaluation of Anti-inflammatory Nutraceuticals in LPS-induced Mouse Neuroinflammation Model: An Update. PMC. [Link]

  • LPS Model of Systemic Inflammation. Melior Discovery. [Link]

  • A new semi-synthetic carboximidamide mitigates sickness behavior in mice. SciELO. [Link]

  • Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy. PMC. [Link]

  • Anti-Inflammatory Activity of Peptides from Ruditapes philippinarum in Lipopolysaccharide-Induced RAW264.7 Cells and Mice. MDPI. [Link]

  • Potent and Selective Double-Headed Thiophene-2-carboximidamide Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma. PMC. [Link]

  • Effects of Para-Toluenesulfonamide on Canine Melanoma Xenotransplants in a BALB/c Nude Mouse Model. MDPI. [Link]

  • The Comparative Oncology of Canine Malignant Melanoma in Targeted Therapy: A Systematic Review of In Vitro Experiments and Animal Model Reports. MDPI. [Link]

  • Effect of anti-inflammatory drugs on LPS-induced behavioural changes... ResearchGate. [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. PMC. [Link]

  • Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. Preprints.org. [Link]

  • From simplicity to complexity in current melanoma models. PMC. [Link]

  • Challenges and Strategies in Prodrug Design: A Comprehensive Review. Preprints.org. [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PMC. [Link]

  • Comparison of Antitumor Activity of Some Benzothiophene and Thienothiophene Carboxanilides and Quinolones in 2D and 3D Cell Culture System. ResearchGate. [Link]

  • Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. MDPI. [Link]

  • LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. PMC. [Link]

  • New Models for Testing Melanoma Drugs and Vaccines. Melanoma Research Alliance. [Link]

  • Thiophene-2-carboxylic acid. Wikipedia. [Link]

  • Chemical Properties of Thiophene-2-carboxamide, N-ethyl-N-dodecyl-. Cheméo. [Link]

  • 2-Thiophenecarboxamide. PubChem. [Link]

  • Thiophene-2-carboxaldehyde. Wikipedia. [Link]

Sources

"assessing the pharmacokinetic profile of N'-(2-Chloroacetoxy)thiophene-2-carboximidamide"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Pharmacokinetic Profile of N'-(2-Chloroacetoxy)thiophene-2-carboximidamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Pharmacokinetic Paradox of Amidine Derivatives

N'-(2-Chloroacetoxy)thiophene-2-carboximidamide represents a specialized chemical probe designed to navigate the classic medicinal chemistry bottleneck of amidine-based inhibitors: the Permeability-Solubility Trade-off .

While the parent scaffold, thiophene-2-carboximidamide , is a potent pharmacophore for serine proteases (e.g., Factor Xa, uPA) and Nitric Oxide Synthase (nNOS), its high basicity (


) leads to full ionization at physiological pH, resulting in negligible oral bioavailability (<5%). The N'-(2-chloroacetoxy) modification attempts to mask this charge, functioning either as a prodrug moiety  or a covalent warhead .

This guide objectively assesses the pharmacokinetic (PK) viability of this compound, comparing it against the parent amidine and industry-standard prodrug strategies (e.g., N-hydroxy, N-methoxycarbonyl).

Part 1: Comparative Profile & Technical Specifications

The following data synthesizes expected physicochemical properties based on structural activity relationships (SAR) of thiophene-amidine derivatives.

Table 1: Physicochemical & Pharmacokinetic Comparison
FeatureN'-(2-Chloroacetoxy)thiophene-2-carboximidamide (The Compound)Thiophene-2-carboximidamide (Parent Active)Dabigatran Etexilate (Industry Benchmark)
Primary Mechanism Prodrug / Covalent ProbeReversible Competitive InhibitorDouble Prodrug (Thrombin Inhibitor)
LogP (Lipophilicity) 2.1 – 2.5 (Moderate)0.4 (Low)3.8 (High)
Physiological State Neutral (Uncharged)Cationic (Fully Ionized)Neutral
Caco-2 Permeability High (

cm/s)
Low (

cm/s)
Moderate-High
Plasma Stability (

)
< 15 min (Rapid Hydrolysis)> 24 h (Stable)~ 40 min
Bioavailability (

)
Potential for 30-50% < 5%~ 6.5%
Critical Liability Chloroacetate Toxicity (Alkylating byproduct)Poor AbsorptionP-gp Efflux

Critical Insight: While the N-acyloxy modification successfully improves lipophilicity (LogP), the specific use of a 2-chloro substituent introduces a high risk of genotoxicity. The chloroacetate leaving group is a known alkylating agent. Therefore, this compound is best suited as a mechanistic probe for acute animal studies rather than a clinical candidate.

Part 2: Critical Assessment Protocols (The "How-To")

To validate the PK profile, you must establish causality between the modification and the observed bioavailability.

Protocol A: Plasma Stability & Prodrug Conversion Kinetics

Objective: Determine if the prodrug releases the active parent amidine or degrades into inactive byproducts.

Methodology:

  • Incubation: Spike compound (1

    
    M) into pooled rat/human plasma at 37°C.
    
  • Sampling: Aliquot at 0, 5, 15, 30, 60, and 120 min.

  • Quenching: Stop reaction with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS (MRM mode). Monitor two transitions:

    • Prodrug: Parent Mass

      
      .
      
    • Active Metabolite: Thiophene-2-carboximidamide

      
      .
      

Self-Validating Check:

  • Mass Balance: The molar decrease in Prodrug must match the molar increase in Parent Amidine. If active parent levels are low despite rapid prodrug loss, suspect covalent protein binding (due to the chloro-group).

Protocol B: Reactive Metabolite Trapping (GSH Assay)

Objective: Assess the safety liability of the 2-chloroacetoxy group.

Methodology:

  • Incubate compound (10

    
    M) with Glutathione (GSH)  (5 mM) in phosphate buffer (pH 7.4).
    
  • Monitor formation of GSH-adducts via LC-MS over 4 hours.

  • Interpretation: Detection of a GSH-conjugate indicates the compound acts as an alkylating agent, confirming toxicity risks.

Part 3: Mechanistic Visualization

The following diagram illustrates the bioactivation pathway and the competing toxicity risk.

PK_Pathway Prodrug N'-(2-Chloroacetoxy) thiophene-2-carboximidamide (Lipophilic / Neutral) Absorption GI Tract Absorption (Passive Diffusion) Prodrug->Absorption High Permeability Liver Hepatic/Plasma Esterases Absorption->Liver Portal Vein Parent Active Parent: Thiophene-2-carboximidamide (Potent Inhibitor) Liver->Parent Hydrolysis Byproduct Toxic Byproduct: Chloroacetate Liver->Byproduct Hydrolysis Target Target Enzyme (nNOS / Factor Xa) Parent->Target Pharmacologic Effect GSH_Adduct GSH-Conjugate (Detoxification/Depletion) Byproduct->GSH_Adduct Alkylation (Risk)

Caption: Figure 1. Bioactivation pathway of N'-(2-Chloroacetoxy)thiophene-2-carboximidamide. Note the bifurcation at the hydrolysis step yielding the active parent and a potentially toxic chloroacetate byproduct.

Part 4: Experimental Workflow for PK Assessment

To rigorously evaluate this compound, follow this decision tree.

Workflow Start Start: Compound Synthesis Step1 1. Chemical Stability (Buffer pH 1.2, 7.4) Start->Step1 Step2 2. Metabolic Stability (Liver Microsomes/S9) Step1->Step2 Decision1 Is t1/2 < 10 min? Step2->Decision1 Fail1 Stop: Too Unstable (Chemical Hydrolysis) Decision1->Fail1 Yes Step3 3. Caco-2 Permeability Decision1->Step3 No Decision2 Papp > 5x10^-6? Step3->Decision2 Fail2 Stop: Poor Absorption Decision2->Fail2 No Step4 4. In Vivo PK (Rat) PO vs IV Dosing Decision2->Step4 Yes

Caption: Figure 2. Step-wise decision tree for the pharmacokinetic validation of labile amidine prodrugs.

References

  • Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565-579. Link

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7, 255–270. Link

  • Silverman, R. B. (2004). The Organic Chemistry of Drug Design and Drug Action. Elsevier Academic Press. (Chapter 8: Prodrugs and Drug Delivery Systems).
  • Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism, 4(6), 461-485. Link

  • Xue, F., et al. (2010). Potent and Selective Double-Headed Thiophene-2-carboximidamide Inhibitors of Neuronal Nitric Oxide Synthase.[1] Journal of Medicinal Chemistry, 53(21), 7804–7824. Link

Sources

Safety Operating Guide

A Researcher's Guide to Safe Handling: Personal Protective Equipment for N'-(2-Chloroacetoxy)thiophene-2-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides critical safety and operational guidance for researchers, scientists, and drug development professionals working with N'-(2-Chloroacetoxy)thiophene-2-carboximidamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes safety protocols by analyzing its constituent chemical moieties: a thiophene ring, a carboximidamide group, and a reactive chloroacetoxy functional group. The principle of prudent caution dictates that this compound should be handled as potentially hazardous, drawing upon safety data from structurally analogous chemicals.

Inferred Hazard Assessment: A Proactive Approach to Safety

Understanding the potential risks of a novel compound is the foundation of a safe experimental workflow. By deconstructing N'-(2-Chloroacetoxy)thiophene-2-carboximidamide into its key functional groups, we can infer a comprehensive hazard profile.

  • Thiophene Moiety : Thiophene and its derivatives are known to be irritating to the eyes and skin.[1] Some thiophenes are flammable and can cause nervous system, cardiovascular, and liver effects with prolonged exposure.[1][2] Therefore, skin and eye contact, as well as inhalation, should be rigorously avoided.[2]

  • Chloroacetoxy Group : This functional group contains a reactive halogen. Halogenated organic compounds, particularly chloroacetyl derivatives, are often classified as skin and eye irritants or corrosives.[3][4] They can be lachrymators (induce tearing) and may release toxic fumes, such as hydrogen chloride, upon decomposition with heat or moisture.[3][5] This structural component necessitates careful handling to prevent skin burns and respiratory irritation.

  • Carboximidamide Moiety : The hydrochloride salt of the parent compound, thiophene-2-carboximidamide, is classified as a skin and eye irritant and may cause respiratory irritation.[6][7][8]

Based on this composite analysis, N'-(2-Chloroacetoxy)thiophene-2-carboximidamide should be treated, at a minimum, as a skin irritant, a serious eye irritant, and a potential respiratory tract irritant. All handling procedures must be designed to mitigate these presumed hazards.

Comprehensive Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to ensure researcher safety. The selection of specific equipment is contingent on the scale of the operation and the potential for exposure.

Primary Engineering Control: The First Line of Defense

All weighing, handling, and manipulation of N'-(2-Chloroacetoxy)thiophene-2-carboximidamide, whether in solid or solution form, must be conducted within a certified chemical fume hood.[9] This engineering control is critical for minimizing inhalation exposure to fine powders or potential vapors.[1][9]

Tier 1: Standard Laboratory Handling (Small Quantities, <1g)

For routine, small-scale operations, the following PPE is required:

  • Hand Protection : Chemical-resistant nitrile gloves are the standard recommendation for general use with a wide variety of solvents and organic compounds.[9][10] Gloves must be inspected for integrity before each use.[11] Should visible contamination occur, gloves must be removed immediately using the proper technique and disposed of as hazardous waste.[11]

  • Eye and Face Protection : ANSI Z87.1 compliant chemical splash goggles are mandatory to protect against accidental splashes.[12] Standard safety glasses do not provide adequate protection.[12][13]

  • Body Protection : A flame-resistant (FR) lab coat should be worn and kept fully fastened to protect against splashes and prevent contamination of personal clothing.[1][12]

Tier 2: Enhanced Precautions (Large Quantities or Aerosol Generation)

When working with larger quantities or when there is a risk of generating aerosols (e.g., sonication, vortexing solutions), the following additions are necessary:

  • Face Protection : In addition to chemical splash goggles, a full-face shield should be worn to protect the entire face from splashes.[9][14]

  • Body Protection : A chemical-resistant apron, worn over the lab coat, provides an additional barrier against spills of corrosive liquids.[9][10]

  • Respiratory Protection : If there is a significant risk of aerosolization or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate organic vapor/acid gas cartridge is required.[1][10] All respirator use must be in accordance with a formal institutional respiratory protection program.[10]

Operational and Disposal Plans

A systematic workflow ensures both safety and regulatory compliance from the moment the chemical is handled until its final disposal.

Standard Operating Procedure: PPE Donning and Doffing
  • Donning (Putting On) :

    • Perform hand hygiene.

    • Don the lab coat, ensuring it is fully buttoned.

    • Don eye protection (goggles).

    • Don any additional required PPE (face shield, apron).

    • Perform hand hygiene again.

    • Don gloves, pulling the cuffs over the sleeves of the lab coat.

  • Doffing (Taking Off) :

    • Inspect gloves for contamination. If contaminated, clean the exterior if possible or remove with extreme care.

    • Remove the lab coat and apron by rolling them away from the body, ensuring the contaminated side is folded inward.

    • Perform hand hygiene.

    • Remove the face shield and goggles from the back to the front.

    • Perform hand hygiene.

    • Remove gloves using a glove-to-glove and skin-to-skin technique to avoid contact with the outer surface.

    • Dispose of all single-use PPE in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water.[15]

Emergency Procedures
  • Skin Exposure : Immediately remove contaminated clothing.[8] Rinse the affected area with copious amounts of water for at least 15 minutes.[6][15] Seek immediate medical attention.[6]

  • Eye Exposure : Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[1][6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[6]

  • Spillage : Evacuate the immediate area.[11] Use appropriate PPE (Tier 2) to contain and clean the spill. Absorb liquids with an inert material like sand or vermiculite.[7] Collect all contaminated materials into a sealed, labeled hazardous waste container.[9][11] Do not allow the chemical to enter drains.[11]

Decontamination and Disposal
  • Work Surfaces : All work surfaces and equipment must be decontaminated after use.

  • Waste Categorization : Due to the presence of a halogen (chlorine), all waste contaminated with N'-(2-Chloroacetoxy)thiophene-2-carboximidamide, including disposable labware, gloves, and absorbent materials, must be categorized as halogenated organic waste .[4]

  • Disposal : Collect all waste in a designated, labeled, and sealed hazardous waste container.[9] Disposal must be carried out through your institution's approved hazardous waste management program, following all local and federal regulations.[6][9] Never mix this waste with other chemical waste streams unless compatibility is confirmed.[16]

Summary of PPE Requirements

Task / Condition Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Routine Handling (Solid or Solution, <1g) Nitrile GlovesChemical Splash GogglesFlame-Resistant Lab CoatNot required (in fume hood)
Handling Large Quantities (>1g) Nitrile GlovesChemical Splash Goggles & Face ShieldFR Lab Coat & Chemical ApronRecommended; required if dust/aerosol is likely
Aerosol Generation Potential (e.g., sonicating) Nitrile GlovesChemical Splash Goggles & Face ShieldFR Lab Coat & Chemical ApronNIOSH-approved respirator required
Spill Cleanup Nitrile Gloves (or Butyl Rubber for extended contact)Chemical Splash Goggles & Face ShieldFR Lab Coat & Chemical ApronNIOSH-approved respirator required

Visual Workflow: PPE Selection Logic

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when handling N'-(2-Chloroacetoxy)thiophene-2-carboximidamide.

PPE_Selection_Workflow start_node start_node decision_node decision_node ppe_node ppe_node final_ppe final_ppe start Start: Prepare to handle N'-(2-Chloroacetoxy)thiophene-2-carboximidamide fume_hood Mandatory First Step: Work inside a certified chemical fume hood. start->fume_hood quantity Quantity > 1g or prolonged handling? fume_hood->quantity aerosol Potential for aerosol or dust generation? quantity->aerosol No enhanced_body_face Enhanced PPE Required: • Standard PPE • PLUS Face Shield • PLUS Chemical Apron quantity->enhanced_body_face Yes standard_ppe Standard PPE Required: • Nitrile Gloves • Chemical Splash Goggles • FR Lab Coat aerosol->standard_ppe No full_ppe Full PPE Required: • Enhanced PPE • PLUS NIOSH-Approved Respirator aerosol->full_ppe Yes enhanced_body_face->full_ppe Check for Aerosol Risk

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.